Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside
Description
Properties
CAS No. |
135010-45-6 |
|---|---|
Molecular Formula |
C27H28O19 |
Molecular Weight |
656.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H28O19/c28-5-11-13(33)15(35)18(38)26(42-11)45-23-14(34)12-9(31)4-10(32)21(22(12)43-20(23)6-1-2-7(29)8(30)3-6)44-27-19(39)16(36)17(37)24(46-27)25(40)41/h1-4,11,13,15-19,24,26-33,35-39H,5H2,(H,40,41)/t11-,13-,15+,16+,17+,18-,19-,24+,26+,27-/m1/s1 |
InChI Key |
YGWFDAMCHDILHX-JQHPUGQPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Natural Reservoir of Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources, isolation, and characterization of the flavonoid glycoside, Herbacetin (B192088) 3-O-glucopyranoside-8-O-glucuronopyranoside. This document is tailored for researchers, scientists, and professionals in drug development seeking detailed information on this specific phytochemical.
Primary Natural Source: Malope trifida Cav.
The principal identified natural source of Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside is the plant species Malope trifida Cav., a member of the Malvaceae family.[1][2] Research has pinpointed the calyx and epicalyx leaves of this plant as the specific tissues where this compound can be isolated.[2] While other species within the Malvaceae family are known to produce a variety of herbacetin and gossypetin (B1671993) derivatives, Malope trifida is the only source explicitly documented to contain this particular dual glycoside.[3]
Quantitative Analysis
Currently, there is a notable absence of quantitative data in the scientific literature regarding the specific yield or concentration of this compound in Malope trifida or any other plant source. Further research is required to establish the abundance of this compound to assess the viability of this plant for large-scale extraction.
Experimental Protocols
While a precise, step-by-step protocol for the extraction and isolation of this compound from Malope trifida is not fully detailed in available literature, a general methodology can be constructed based on established flavonoid isolation techniques and the information provided in the key reference by K.M. T. and colleagues (2007).
General Workflow for Isolation and Purification
The following diagram outlines a logical workflow for the extraction, isolation, and purification of the target flavonoid glycoside.
Caption: General workflow for the isolation of this compound.
Detailed Methodologies
1. Plant Material Preparation:
-
Calyx and epicalyx leaves of Malope trifida are collected and air-dried in the shade to preserve the chemical integrity of the flavonoids.
-
The dried plant material is then finely powdered to increase the surface area for efficient solvent extraction.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a polar solvent system, typically 80% aqueous methanol, at room temperature. Maceration with intermittent shaking or sonication can be employed to enhance extraction efficiency.
-
The resulting extract is filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.
3. Purification:
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Flavonoid glycosides are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography. A common stationary phase for flavonoid separation is Sephadex LH-20, with methanol as the mobile phase. This step helps in the initial fractionation and removal of impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative reversed-phase HPLC on a C18 column. A gradient elution system of methanol and water, often with a small percentage of formic or acetic acid to improve peak shape, is typically used. Fractions are collected and monitored by analytical HPLC.
4. Structural Characterization:
-
The purified compound is identified and its structure elucidated using a combination of spectroscopic techniques:
-
UV Spectroscopy: Performed in methanol and with the addition of various shift reagents to determine the substitution pattern on the flavonoid skeleton.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the glycoside.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are crucial for the unambiguous assignment of the structure, including the positions of the sugar moieties and their stereochemistry.
-
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound as reported in the literature.
| Spectroscopic Technique | Key Observations |
| UV (in Methanol) | Characteristic bands for a flavonol structure. |
| ¹H NMR | Signals corresponding to the aromatic protons of the herbacetin aglycone and the anomeric and other sugar protons of the glucopyranoside and glucuronopyranoside moieties. |
| ¹³C NMR | Resonances for all 27 carbon atoms, confirming the herbacetin skeleton and the two distinct sugar units. |
| ESI-MS | A molecular ion peak corresponding to the calculated mass of C₂₇H₂₈O₁₉. |
Biological Activity and Signaling Pathways
Currently, there are no specific studies on the biological activities or the signaling pathways directly modulated by this compound. However, the biological activities of its aglycone, herbacetin , have been investigated. It is important to note that glycosylation can significantly impact the bioavailability, and consequently, the biological activity of flavonoids.
The aglycone, herbacetin, has been reported to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. The potential signaling pathways modulated by herbacetin are depicted below.
Caption: Potential signaling pathways modulated by the aglycone, herbacetin.
Further research is necessary to determine if this compound possesses similar or distinct biological activities and to elucidate its specific mechanisms of action. The presence of the two sugar moieties will likely influence its solubility, absorption, and metabolic fate, which in turn will affect its pharmacological profile.
References
The Biosynthesis Pathway of Herbacetin Glycosides in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbacetin (B192088) (3,5,7,8,4'-pentahydroxyflavone) and its glycosides are a class of flavonols that have garnered significant interest within the scientific community due to their wide array of potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] These compounds are found in various medicinal plants, such as those belonging to the Rhodiola, Linum, and Ephedra genera.[1] Understanding the intricate biosynthetic pathway of herbacetin glycosides in plants is crucial for their targeted production, whether through metabolic engineering of plants or heterologous expression in microbial systems, to harness their full therapeutic potential. This technical guide provides a comprehensive overview of the biosynthesis of herbacetin glycosides, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols.
The Core Biosynthetic Pathway
The biosynthesis of herbacetin glycosides begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway, leading to the formation of the flavanone (B1672756) naringenin (B18129). A series of enzymatic reactions, including hydroxylation, oxidation, and glycosylation, subsequently convert naringenin into the various herbacetin glycosides.
The key step differentiating herbacetin biosynthesis from that of other common flavonols is the hydroxylation at the 8-position of the A-ring of the flavonoid skeleton. This reaction is catalyzed by a specific Flavonoid 8-hydroxylase (F8H) .
The overall pathway can be summarized as follows:
-
Phenylpropanoid Pathway: Phenylalanine is converted to p-coumaroyl-CoA.
-
Chalcone (B49325) Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by Chalcone Synthase (CHS) to form naringenin chalcone.
-
Isomerization: Chalcone Isomerase (CHI) catalyzes the cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin.
-
Hydroxylation at C3: Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of naringenin to yield dihydrokaempferol (B1209521).
-
Desaturation: Flavonol Synthase (FLS) oxidizes dihydrokaempferol to produce the flavonol kaempferol (B1673270).
-
Hydroxylation at C8: Kaempferol is hydroxylated at the 8-position by Kaempferol 8-hydroxylase (F8H) to form the aglycone herbacetin .
-
Glycosylation: Various UDP-glycosyltransferases (UGTs) then attach sugar moieties (e.g., glucose, rhamnose, xylose, glucuronic acid) to different hydroxyl groups of the herbacetin aglycone to form a diverse array of herbacetin glycosides.
Below is a DOT language script to visualize this core biosynthetic pathway.
Key Enzymes and Their Characteristics
Kaempferol 8-hydroxylase (F8H)
The hydroxylation of kaempferol at the C-8 position is the committed step in herbacetin biosynthesis. This reaction is catalyzed by a specific class of enzymes known as flavonoid 8-hydroxylases (F8Hs). These enzymes are typically cytochrome P450 monooxygenases or flavin-dependent monooxygenases. While specific kinetic data for F8H acting on kaempferol is limited, studies on related enzymes provide insights into their function. For instance, a flavonoid 8-hydroxylase from Lotus japonicus has been shown to hydroxylate various flavonoids, including kaempferol.
UDP-Glycosyltransferases (UGTs)
Glycosylation is a crucial final step that enhances the stability and solubility of herbacetin. This process is catalyzed by a diverse family of enzymes called UDP-glycosyltransferases (UGTs). UGTs transfer a sugar moiety from an activated sugar donor, such as UDP-glucose or UDP-rhamnose, to the herbacetin aglycone. The regiospecificity of different UGTs determines the position of glycosylation, leading to the wide variety of naturally occurring herbacetin glycosides.
Quantitative Data
The concentration of herbacetin glycosides can vary significantly between plant species and even between different tissues of the same plant. The kinetic properties of the biosynthetic enzymes also play a crucial role in determining the flux through the pathway.
Table 1: Concentration of Herbacetin Glycosides in Various Plant Species
| Plant Species | Tissue | Herbacetin Glycoside | Concentration | Reference |
| Rhodiola rosea | Rhizomes and Roots | Rhodiosin (herbacetin-7-O-α-L-rhamnopyranoside) + Herbacetin | 760–6300 µg/mL extract (approx. 0.5–4.2% w/w dry drug) | [2] |
| Linum usitatissimum (Flax) | Seed Cakes | Herbacetin diglucoside (HDG) | Up to 5.76 mg/g dry weight | [3][4] |
| Ephedra gerardiana | Stems | Herbacetin 7-O-glucoside | Major flavonoid glycoside detected | [5] |
Table 2: Kinetic Parameters of Related Flavonoid UDP-Glycosyltransferases
| Enzyme | Substrate | Sugar Donor | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| CsUGT76F1 (from Citrus sinensis) | Kaempferol | UDP-glucose | 28.09 | 0.46 | 0.016 | [1] |
| AhUGT75A (from Arachis hypogaea) | Naringenin | UDP-glucose | 73.0 ± 8.0 | - | - | [6] |
| UGT84F9 (from Medicago truncatula) | Kaempferol-3-O-rutinoside | UDP-GlcA | - | - | 2.314 | [7] |
Note: Specific kinetic data for enzymes directly involved in herbacetin glycoside biosynthesis are still being actively researched. The data presented here are for homologous enzymes acting on similar substrates.
Regulation of Herbacetin Glycoside Biosynthesis
The biosynthesis of herbacetin glycosides is tightly regulated at the transcriptional level by a combination of developmental cues and environmental stimuli.
Transcriptional Regulation
The expression of genes encoding the enzymes of the flavonoid biosynthesis pathway is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. These proteins can form a regulatory complex (MBW complex) that binds to the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription.
Environmental and Hormonal Regulation
Various environmental factors and plant hormones can influence the production of flavonoids, including herbacetin glycosides.
-
Light: Light, particularly UV radiation, is a well-known inducer of flavonoid biosynthesis. This response is mediated by photoreceptors and downstream signaling cascades that lead to the upregulation of flavonoid biosynthetic genes.
-
Hormones: Plant hormones such as jasmonates, salicylic (B10762653) acid, and abscisic acid, which are involved in stress responses, can also modulate the expression of flavonoid biosynthetic genes.
-
Biotic and Abiotic Stress: Pathogen attack, herbivory, drought, and nutrient deficiency can all trigger the accumulation of flavonoids as part of the plant's defense and adaptation mechanisms.
The following diagram illustrates the signaling pathways that generally regulate flavonoid biosynthesis.
Experimental Protocols
Heterologous Expression of Flavonoid 8-hydroxylase (F8H) in Saccharomyces cerevisiae
This protocol describes the functional expression of a plant cytochrome P450 enzyme, such as F8H, in yeast.
1. Vector Construction:
- Amplify the full-length coding sequence of the candidate F8H gene from plant cDNA.
- Clone the F8H cDNA into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
- Co-express a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to ensure sufficient electron transfer for P450 activity. The CPR gene can be cloned into the same or a separate compatible vector.
2. Yeast Transformation:
- Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.
- Select for transformed yeast cells on appropriate selective medium.
3. Protein Expression:
- Grow a pre-culture of the transformed yeast in selective medium containing glucose.
- Inoculate the main culture in a galactose-containing medium to induce the expression of the F8H and CPR genes.
- Incubate the culture for 48-72 hours at 28-30°C with shaking.
4. Microsome Isolation:
- Harvest the yeast cells by centrifugation.
- Resuspend the cell pellet in an extraction buffer containing a reducing agent (e.g., DTT) and protease inhibitors.
- Disrupt the cells using glass beads or a French press.
- Centrifuge the lysate at low speed to remove cell debris.
- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a storage buffer and store at -80°C.
5. In Vitro Enzyme Assay:
- The enzyme assay is described in the following section.
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Vector_Construction [label="Vector Construction\n(F8H and CPR genes)"];
Yeast_Transformation [label="Yeast Transformation"];
Protein_Expression [label="Protein Expression\n(Galactose Induction)"];
Microsome_Isolation [label="Microsome Isolation"];
Enzyme_Assay [label="In Vitro Enzyme Assay"];
End [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
Start -> Vector_Construction;
Vector_Construction -> Yeast_Transformation;
Yeast_Transformation -> Protein_Expression;
Protein_Expression -> Microsome_Isolation;
Microsome_Isolation -> Enzyme_Assay;
Enzyme_Assay -> End;
}
In Vitro Enzyme Assay for Flavonoid 8-hydroxylase (F8H)
This protocol is for determining the activity of the heterologously expressed F8H.
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing:
- Phosphate buffer (pH 7.5)
- NADPH
- Microsomal protein preparation containing the F8H and CPR
- Kaempferol (substrate) dissolved in a suitable solvent (e.g., DMSO)
2. Reaction Incubation:
- Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
- Initiate the reaction by adding the kaempferol substrate.
- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
3. Reaction Termination and Product Extraction:
- Stop the reaction by adding an acidic solution (e.g., 2M HCl).
- Extract the reaction products with an organic solvent (e.g., ethyl acetate).
- Evaporate the organic solvent to dryness.
4. Product Analysis:
- Resuspend the dried extract in a suitable solvent (e.g., methanol).
- Analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).
- Identify the herbacetin product by comparing its retention time and mass spectrum with an authentic standard.
In Vitro Enzyme Assay for UDP-Glycosyltransferase (UGT)
This protocol is for characterizing the activity of UGTs involved in herbacetin glycosylation.
1. Recombinant Enzyme Preparation:
- Express the candidate UGT gene in a suitable expression system (e.g., E. coli) and purify the recombinant protein.
2. Reaction Mixture Preparation:
- Prepare a reaction mixture containing:
- Tris-HCl buffer (pH 7.5)
- Purified recombinant UGT
- Herbacetin (acceptor substrate)
- UDP-sugar (donor substrate, e.g., UDP-glucose, UDP-rhamnose)
3. Reaction Incubation:
- Incubate the reaction mixture at 30-37°C for a defined period (e.g., 1-2 hours).
4. Reaction Termination and Product Analysis:
- Stop the reaction by adding an organic solvent (e.g., methanol).
- Centrifuge to pellet any precipitated protein.
- Analyze the supernatant directly by HPLC or LC-MS to identify and quantify the herbacetin glycoside product.
Conclusion
The biosynthesis of herbacetin glycosides is a specialized branch of the flavonoid pathway, characterized by the key enzymatic step of 8-hydroxylation of kaempferol. The subsequent glycosylation by various UGTs leads to the diverse array of herbacetin derivatives found in nature. While the core pathway has been elucidated, further research is needed to fully characterize the kinetics and regulation of the specific enzymes involved, particularly the kaempferol 8-hydroxylase. A deeper understanding of this pathway will undoubtedly pave the way for the enhanced production of these promising bioactive compounds for pharmaceutical and nutraceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. libcatalog.usc.edu [libcatalog.usc.edu]
- 3. sketchviz.com [sketchviz.com]
- 4. youtube.com [youtube.com]
- 5. Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside is a flavonoid glycoside that has been isolated from the calyx and epicalyx leaves of Malope trifida Cav. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on the experimental methodologies for its isolation and characterization. While specific biological studies on this particular glycoside are limited, this guide also explores the well-documented pharmacological activities of its aglycone, herbacetin, to infer its potential therapeutic applications and mechanisms of action. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a complex flavonoid diglycoside. Its core structure is the flavonol herbacetin, which is substituted with a glucopyranoside moiety at the 3-position and a glucuronopyranoside moiety at the 8-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H28O19 | [1][2] |
| Molecular Weight | 656.50 g/mol | [1] |
| CAS Number | 135010-45-6 | [2] |
| Natural Source | Malope trifida Cav. | [1] |
Isolation and Structural Elucidation: Experimental Protocols
The isolation and structural identification of this compound from natural sources require a combination of chromatographic and spectroscopic techniques.
Extraction and Isolation
A general protocol for the extraction and isolation of flavonoids from plant material is as follows. It is important to note that the specific details for the isolation of this compound from Malope trifida may vary.
Protocol: General Flavonoid Extraction and Isolation [3][4][5][6][7]
-
Plant Material Preparation: The dried and powdered calyx and epicalyx leaves of Malope trifida are defatted with a non-polar solvent like petroleum ether.
-
Extraction: The defatted plant material is then extracted with a polar solvent, typically methanol (B129727) or a methanol-water mixture, using methods such as Soxhlet extraction or maceration.
-
Fractionation: The crude extract is concentrated and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The flavonoid-rich fractions are further purified using column chromatography techniques. This may involve multiple steps using different stationary phases like silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 material. Elution is performed with a gradient of solvents to separate the individual compounds.
-
Final Purification: The fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
Herbacetin inhibits inflammatory responses by targeting the JNK, NF-κB, and SGK1/NF-κB signaling pathways.
[8][9][10][11][12]#### 3.2. Antioxidant Activity
Herbacetin exhibits potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.
[13][14]Diagram 3: Antioxidant Mechanism of Herbacetin
Herbacetin promotes cellular antioxidant defenses through the activation of the Nrf2/HO-1 pathway.
[13][14]#### 3.3. Other Potential Activities
Based on studies of the aglycone, this compound may also possess anticancer, antiviral, and antidiabetic properties. F[15][16][17][18]urther research is needed to confirm these activities for the glycosylated form.
Future Directions
While the chemical structure of this compound has been established, there is a clear need for further research in several areas:
-
Detailed Biological Evaluation: In-depth studies are required to specifically evaluate the anti-inflammatory, antioxidant, and other biological activities of this particular glycoside.
-
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound needs to be determined to understand its bioavailability and in vivo efficacy.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent.
-
Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive biological testing and potential clinical applications.
Conclusion
This compound is a structurally interesting flavonoid glycoside with significant potential for further scientific investigation. This technical guide has summarized the current knowledge of its chemical and physical properties, along with the experimental approaches for its study. The potent biological activities of its aglycone, herbacetin, suggest that this glycoside is a promising candidate for future research in the development of novel therapeutic agents. Further in-depth studies are warranted to fully explore its pharmacological potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [chembk.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 5. Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EXTRACTION, ISOLATION AND STRUCTURAL ELUCIDATION OF FLAVONOID FROM CHROZOPHORA PLICATA LEAVES AND EVALUATION OF ITS ANTIOXIDATIVE POTENTIALS | Semantic Scholar [semanticscholar.org]
- 8. biocrick.com [biocrick.com]
- 9. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive review of herbacetin: From chemistry to pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Herbacetin is a novel allosteric inhibitor of ornithine decarboxylase with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Herbacetin, a flaxseed flavonoid, ameliorates high percent dietary fat induced insulin resistance and lipid accumulation through the regulation of hepatic lipid metabolizing and lipid-regulating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic Data and Analysis of Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Herbacetin (B192088) 3-O-glucopyranoside-8-O-glucuronopyranoside, a flavonoid glycoside isolated from Malope trifida Cav.[1] This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside is a complex flavonoid glycoside. Its structure consists of a herbacetin aglycone linked to a glucopyranoside moiety at the 3-O position and a glucuronopyranoside moiety at the 8-O position.
Molecular Formula: C₂₇H₂₈O₁₉[2] Molecular Weight: 656.50 g/mol [1]
Spectroscopic Data
Comprehensive spectroscopic analysis is crucial for the unequivocal identification and characterization of complex natural products like this compound. The following sections present the available mass spectrometry and nuclear magnetic resonance data.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of flavonoid glycosides. The fragmentation behavior can provide valuable information about the structure of the aglycone and the nature and position of the sugar moieties.
A detailed study on the ESI-MS decomposition of this compound has been conducted, providing insights into its fragmentation pathways in both positive and negative ion modes.
Table 1: ESI-MS Fragmentation Data for this compound
| Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| Positive | [M+H]⁺ | [M+H - glucuronic acid]⁺, [M+H - glucose]⁺, [aglycone+H]⁺ | Sequential loss of sugar moieties |
| Negative | [M-H]⁻ | [M-H - glucuronic acid]⁻, [M-H - glucose]⁻, [aglycone-H]⁻ | Sequential loss of sugar moieties |
Note: The specific m/z values for the fragment ions were not explicitly detailed in the available abstract but the fragmentation pattern was described. For detailed fragmentation analysis, refer to the original publication by Frański et al.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural elucidation of organic molecules. ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.
A primary publication from 1990 reports the isolation and spectroscopic characterization of this compound, including ¹H and ¹³C NMR data. However, the full text of this article, containing the specific chemical shift values and coupling constants, could not be accessed for this review. The following tables are placeholders for the expected data based on the reported characterization.
Table 2: ¹H NMR Spectroscopic Data for this compound (Placeholder)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| H-2' | |||
| H-3' | |||
| H-5' | |||
| H-6' | |||
| H-6 | |||
| 3-O-Glucopyranoside | |||
| H-1'' | |||
| ... | |||
| 8-O-Glucuronopyranoside | |||
| H-1''' | |||
| ... |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Placeholder)
| Position | δ (ppm) |
| Aglycone | |
| C-2 | |
| C-3 | |
| C-4 | |
| ... | |
| 3-O-Glucopyranoside | |
| C-1'' | |
| ... | |
| 8-O-Glucuronopyranoside | |
| C-1''' | |
| ... |
Experimental Protocols
The following is a generalized protocol for the isolation and characterization of flavonoid glycosides from plant material, which would be adapted with specific details from the primary literature.
Plant Material and Extraction
-
Collection and Preparation: The calyx and epicalyx leaves of Malope trifida are collected, air-dried, and ground to a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol (B129727) in water), at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fraction enriched with the target compound (typically the ethyl acetate or n-butanol fraction for flavonoid glycosides) is subjected to column chromatography.
-
Stationary Phase: Silica gel or a reversed-phase material (e.g., C18).
-
Mobile Phase: A gradient of solvents, such as chloroform-methanol or water-methanol, is used to elute the compounds.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC to obtain the pure compound.
Spectroscopic Analysis
-
Mass Spectrometry: The purified compound is dissolved in a suitable solvent (e.g., methanol) and analyzed by ESI-MS in both positive and negative ion modes to determine its molecular weight and fragmentation pattern.
-
NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD), and ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Caption: Isolation and Characterization Workflow.
References
The Multifaceted Biological Activities of Herbacetin Derivatives: A Technical Guide for Drug Discovery and Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Herbacetin (B192088), a pentahydroxyflavone naturally occurring in various medicinal plants, has emerged as a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the biological activities of herbacetin and its derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties. This document synthesizes preclinical data, details key experimental methodologies, and elucidates the underlying molecular mechanisms and signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and complex biological processes are visualized through Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of drug discovery. While research on specific herbacetin derivatives is a burgeoning field, this guide consolidates the current knowledge to underscore their therapeutic potential and guide future investigations.
Introduction
Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their broad spectrum of pharmacological activities. Among them, herbacetin (3,5,7,8,4'-pentahydroxyflavone) has garnered significant attention for its potent biological effects.[1] Structurally similar to well-known flavonoids like quercetin (B1663063) and kaempferol, herbacetin and its derivatives offer a rich chemical space for therapeutic innovation.[2] This guide explores the diverse biological activities of herbacetin derivatives, providing a foundational resource for their development as next-generation therapeutic agents.
Anticancer Activity
Herbacetin and its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell proliferation and the modulation of critical signaling pathways that govern cell survival and apoptosis.[3][4]
Quantitative Data on Anticancer Efficacy
The antiproliferative and enzyme-inhibitory activities of herbacetin have been quantified in several studies. While specific IC50 values for a wide range of herbacetin derivatives are still emerging, the available data for the parent compound provide a strong rationale for further investigation.[4]
Table 1: In Vitro Antiproliferative and Enzyme-Inhibitory Activity of Herbacetin
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 25-100 (induces apoptosis) | [4] |
| HCT116 | Colon Cancer | Potent activity reported | [2][3] |
| DLD1 | Colon Cancer | Potent activity reported | [3] |
| HT29 | Colon Cancer | Potent activity reported | [3] |
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
| Ornithine Decarboxylase (ODC) | Allosteric | Potent inhibition reported | [2][3] |
| SGK1 | Direct Inhibition | 0.752 | [5] |
Signaling Pathways in Anticancer Activity
ODC is a rate-limiting enzyme in polyamine biosynthesis, a pathway crucial for cell growth and proliferation that is often dysregulated in cancer.[2] Herbacetin acts as a novel allosteric inhibitor of ODC, binding to a site distinct from the active site to induce a conformational change that reduces its catalytic activity.[2][3] This leads to the depletion of polyamines, thereby suppressing cancer cell growth.[2]
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and is frequently hyperactivated in cancer.[6] Herbacetin has been shown to induce apoptosis in cancer cells by inactivating this pathway, leading to a decrease in the phosphorylation of Akt and subsequent modulation of pro- and anti-apoptotic proteins.[3][7]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of herbacetin derivatives for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity
Herbacetin and its derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and SGK1 pathways, and reducing the production of pro-inflammatory mediators.[8][9][10]
Quantitative Data on Anti-inflammatory Efficacy
Data on the direct inhibition of inflammatory enzymes or cytokine release by specific herbacetin derivatives is an active area of research. The parent compound, herbacetin, has been shown to significantly reduce the production of pro-inflammatory cytokines.[1][11]
Table 2: Anti-inflammatory Activity of Herbacetin
| Parameter | Model | Effect | Reference |
| TNF-α, IL-1β, NO production | LPS-stimulated macrophages | Significant reduction | [1][11] |
| Pro-inflammatory cytokines | In vivo models of nociception | Significant inhibition | [11] |
| Inflammatory factors | OVA-induced asthma model | Significant negative regulation | [8] |
Signaling Pathways in Anti-inflammatory Activity
Serum/glucocorticoid-regulated kinase 1 (SGK1) can activate the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[8] Herbacetin has been shown to inhibit SGK1, thereby preventing the activation of NF-κB and the subsequent expression of pro-inflammatory genes.[8][10]
Experimental Protocols
This assay quantitatively measures the activation of the NF-κB signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Compound Treatment: After 24 hours, pre-treat cells with herbacetin derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity to determine the relative NF-κB activity.
Antioxidant Activity
Herbacetin derivatives possess strong antioxidant properties, acting through direct radical scavenging and by modulating intracellular antioxidant signaling pathways.[12]
Quantitative Data on Antioxidant Efficacy
The antioxidant capacity of flavonoids is commonly assessed using DPPH and ABTS radical scavenging assays, with lower IC50 values indicating higher antioxidant activity.
Table 3: Radical Scavenging Activity of Herbacetin
| Assay | IC50 (µM) | Reference |
| DPPH Radical Scavenging | Potent activity reported | [12] |
| ABTS Radical Scavenging | Potent activity reported | [12] |
Signaling Pathways in Antioxidant Activity
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1). Herbacetin can modulate this pathway, enhancing the cellular antioxidant defense.
Experimental Protocols
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[13]
-
Preparation of Solutions: Prepare a stock solution of the herbacetin derivative and a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix serial dilutions of the herbacetin derivative with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Neuroprotective and Antimicrobial Activities
Neuroprotective Effects
Herbacetin has demonstrated neuroprotective properties, in part by activating the SIRT1/AMPK signaling pathway, which is involved in cellular stress resistance and longevity.[1] It has been shown to improve cognitive and motor deficits in animal models of hepatic encephalopathy by reducing oxidative stress, inflammation, and apoptosis in the brain.[1]
Antimicrobial Activity
While extensive data on the antimicrobial properties of specific herbacetin derivatives are limited, flavonoids, in general, are known to possess antibacterial and antiviral activities. Further research is warranted to explore the potential of herbacetin derivatives against a broad spectrum of pathogens and to determine their minimum inhibitory concentrations (MICs).
Conclusion and Future Directions
Herbacetin and its derivatives represent a promising class of bioactive molecules with multifaceted therapeutic potential. Their ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress provides a strong foundation for their further development. However, to fully realize their clinical potential, future research should focus on:
-
Synthesis and Biological Evaluation of Novel Derivatives: A systematic approach to synthesize a library of herbacetin derivatives and screen them for enhanced potency and selectivity is crucial.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and downstream effects of the most promising derivatives will be essential for their rational design and application.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are necessary to assess the druglikeness and safety of these compounds.
-
In Vivo Efficacy Studies: Validating the in vitro findings in relevant animal models of disease is a critical step towards clinical translation.[14]
This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of herbacetin derivatives. It is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this exciting class of natural product-inspired compounds.
References
- 1. Neuroprotective and cognitive enhancing effects of herbecetin against thioacetamide induced hepatic encephalopathy in rats via upregulation of AMPK and SIRT1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbacetin is a novel allosteric inhibitor of ornithine decarboxylase with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Herbacetin as a Novel SGK1 Inhibitor to Alleviate Myocardial Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Herbacetin ameliorates lipopolysaccharide-elicited inflammatory response by suppressing NLRP-3/AIM-2 inflammasome activation, PI3K/Akt/MAPKs/NF-κB redox inflammatory signalling, modulating autophagy and macrophage polarization imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocrick.com [biocrick.com]
- 10. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Herbacetin and its Glycosides in Traditional Chinese Medicine: A Technical Guide for Researchers
Abstract
Herbacetin (B192088), a pentahydroxyflavone, and its corresponding glycosides are significant bioactive constituents found in several plants utilized in Traditional Chinese Medicine (TCM). Notably present in herbs such as Ephedra sinica (Ma Huang) and various Rhodiola species (Hong Jing Tian), these compounds are increasingly recognized for their diverse pharmacological properties, including potent antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] This technical guide provides an in-depth overview of herbacetin and its glycosides, focusing on their roles in TCM, their biological activities supported by quantitative data, detailed experimental protocols for their study, and visualization of their mechanisms of action through key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Introduction: Herbacetin in Traditional Chinese Medicine
For centuries, practitioners of Traditional Chinese Medicine have utilized a vast array of botanicals to treat a multitude of ailments. Among the active chemical constituents of these medicinal plants are flavonoids, a class of polyphenolic compounds renowned for their health-promoting effects. Herbacetin (3,4',5,7,8-pentahydroxyflavone) is a flavonol that, along with its glycosidic forms, contributes to the therapeutic efficacy of several important herbs.[2][4]
In TCM, Ephedra sinica (Ma Huang) has been traditionally used to address conditions like coughs, asthma, and fever.[2] While the alkaloids ephedrine (B3423809) and pseudoephedrine are its most famous components, recent research has highlighted the significant role of its flavonoid constituents, including herbacetin glycosides. Similarly, Rhodiola species, known as adaptogens in TCM for combating fatigue and enhancing resilience, also contain herbacetin and its derivatives, such as rhodionin.[1][2] The presence of these compounds in such traditionally significant herbs underscores the importance of their scientific investigation to validate and understand their therapeutic potential.
Natural Sources and Key Glycosides
Herbacetin is most commonly found in plants as glycosides, where the herbacetin aglycone is attached to one or more sugar moieties. This glycosylation enhances their solubility and stability. Advances in chromatographic and spectroscopic techniques have enabled the identification of several herbacetin glycosides from their natural sources.[1]
Table 1: Principal Natural Sources of Herbacetin and its Glycosides in TCM and Related Botanicals
| Herbacetin Glycoside | Natural Source(s) | Plant Part(s) Used | Reference(s) |
| Herbacetin 7-O-neohesperidoside | Ephedra sinica (Ma Huang) | Stems | [1] |
| Herbacetin 7-O-glucoside | Ephedra sinica, Ephedra gerardiana | Stems | [1] |
| Rhodionin (Herbacetin 7-O-α-L-rhamnopyranoside) | Rhodiola species | Rhizomes, Roots | [1][5] |
| Herbacetin diglucoside (HDG) | Linum usitatissimum (Flaxseed) | Hulls, Meal | [1][5][6] |
| Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside | Malope trifida | - | [1][7] |
| Herbacetin-3,5-di-O-β-D-glucopyranoside-8-O-β-D-xylopyranoside | Sedum kamtschaticum | - | [8] |
| Herbacetin-3,5-di-O-β-D-glucopyranoside-8-O-α-L-arabinopyranoside | Sedum kamtschaticum | - | [8] |
Pharmacological Activities and Quantitative Data
Herbacetin and its glycosides exhibit a broad spectrum of biological activities. Their mechanisms of action are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[1]
Antioxidant Activity
The antioxidant capacity of herbacetin is a cornerstone of its therapeutic potential, stemming from its ability to scavenge free radicals.[1] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[9][10]
Table 2: Antioxidant Activity of Herbacetin and Related Flavonoids
| Compound | Assay | IC50 (µg/mL) | Reference(s) |
| Herbacetin | DPPH | > Quercetin | [9] |
| Herbacetin | ABTS | > Quercetin | [9] |
Note: Specific IC50 values for individual herbacetin glycosides are not widely reported and can vary based on the specific glycoside structure and the assay conditions used.[9]
Anti-inflammatory Activity
Herbacetin demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to suppress the activation of NF-κB and PI3K/Akt pathways, which are central to the inflammatory response.[1][11] Furthermore, herbacetin can inhibit the SGK1/NF-κB signaling pathway, thereby reducing the levels of pro-inflammatory cytokines.[12]
Anticancer Activity
The anticancer properties of herbacetin are linked to its ability to inhibit enzymes crucial for cancer cell proliferation and to induce apoptosis. Herbacetin acts as an allosteric inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is often upregulated in cancer.[1][13] It also directly inhibits the tyrosine kinase activity of c-Met and the activity of AKT1 and AKT2 kinases, leading to the suppression of cancer cell growth and motility.[14]
Table 3: Anticancer and Enzyme Inhibitory Activity of Herbacetin
| Target | Activity | Cell Line / Model | IC50 / Effect | Reference(s) |
| c-Met | Tyrosine Kinase Inhibition | Human breast cancer MDA-MB-231 cells | 15 µM | [14] |
| Ornithine Decarboxylase (ODC) | Allosteric Inhibition | Colon cancer cell lines | Potent inhibition | [1][13] |
| AKT1 and AKT2 | Kinase Inhibition | - | Direct binding and suppression | [12][14] |
| Kynurenine aminotransferase II (KAT-II) | Enzyme Inhibition | In vitro enzyme assay | - | [15] |
Key Signaling Pathways Modulated by Herbacetin
Herbacetin exerts its biological effects by interacting with and modulating several critical intracellular signaling pathways. Understanding these interactions is key to elucidating its therapeutic mechanisms.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. Herbacetin has been shown to inhibit this pathway at multiple levels. It can directly inhibit the tyrosine kinase activity of c-Met, an upstream activator of the PI3K/Akt pathway, and also directly inhibits the kinases AKT1 and AKT2.[14] This dual inhibition effectively attenuates downstream signaling, contributing to its anticancer effects.
References
- 1. Herbacetin is a novel allosteric inhibitor of ornithine decarboxylase with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A comprehensive review of herbacetin: From chemistry to pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbacetin | C15H10O7 | CID 5280544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The flavonoid herbacetin diglucoside as a constituent of the lignan macromolecule from flaxseed hulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Herbacetin and gossypetin glycosides from Sedum kamtschaticum Fisch. & C. A. Mey. and S. takesimense Nakai, and their antioxidant, anti-aging, and monoamine oxidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scilit.com [scilit.com]
- 11. Herbacetin ameliorates lipopolysaccharide-elicited inflammatory response by suppressing NLRP-3/AIM-2 inflammasome activation, PI3K/Akt/MAPKs/NF-κB redox inflammatory signalling, modulating autophagy and macrophage polarization imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Herbacetin Is a Novel Allosteric Inhibitor of Ornithine Decarboxylase with Antitumor Activity [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
The Distribution and Analysis of Herbacetin Compounds in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbacetin (B192088) (3,4′,5,7,8-pentahydroxyflavone) is a flavonol, a class of flavonoid, that exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] This technical guide provides a comprehensive overview of the distribution of herbacetin and its glycosidic derivatives in the plant kingdom. It details quantitative data, experimental protocols for extraction and analysis, and explores the molecular signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.
Distribution of Herbacetin and its Glycosides in the Plant Kingdom
Herbacetin and its glycosides are not ubiquitously distributed in the plant kingdom but are found in a select number of plant families and genera. The primary known sources of these compounds are the genera Rhodiola, Ephedra, and Linum.
Quantitative Distribution Data
The concentration of herbacetin and its derivatives can vary significantly depending on the plant species, the part of the plant analyzed (e.g., rhizomes, roots, aerial parts), and the geographical origin. The following tables summarize the available quantitative data for key plant sources.
Table 1: Quantitative Distribution of Herbacetin and its Derivatives in Rhodiola Species
| Plant Species | Plant Part | Compound | Concentration | Reference(s) |
| Rhodiola rosea | Rhizomes and Roots | Rhodiosin + Herbacetin | 0.5 - 4.2% (w/w) of dry drug | [2] |
| Rhodiola rosea | Rhizomes | Rhodiosin and Herbacetin | Average ratio of rosavins to flavonoids of 1.4 | [2] |
| Rhodiola rosea | Roots | Rhodiosin and Herbacetin | Average ratio of rosavins to flavonoids of 0.4 | [2] |
Table 2: Quantitative Distribution of Herbacetin and its Derivatives in Linum Species
| Plant Species | Plant Part | Compound | Concentration | Reference(s) |
| Linum usitatissimum (Flax) | Seed Cakes | Herbacetin Diglucoside (HDG) | 5.76 mg/g DW | [3] |
| Linum usitatissimum (Flax) | Seed Meal | Herbacetin Diglucoside | Present | [4][5] |
Table 3: Quantitative and Qualitative Distribution of Herbacetin and its Derivatives in Ephedra Species
| Plant Species | Plant Part | Compound | Concentration/Presence | Reference(s) |
| Ephedra gerardiana | Stems | Herbacetin 7-O-glucoside | Abundant (relative to other flavonoids) | [6] |
| Ephedra sinica | Leaves | Total Flavonoids | 100.7±1.5 mg QE/g DW of extract (ethanol extract) | [7] |
| Ephedra species | Herbaceous Stems | Herbacetin 7-O-neohesperidoside | Present | [8] |
Experimental Protocols
Accurate quantification and analysis of herbacetin and its glycosides are crucial for research and quality control. The following sections provide detailed methodologies for their extraction and chromatographic analysis.
Microwave-Assisted Extraction (MAE) of Herbacetin Diglucoside from Flaxseed Cakes
This protocol is adapted from a validated method for the extraction of herbacetin diglucoside (HDG) from flaxseed cakes.[3]
1. Sample Preparation:
-
Obtain cold-pressed flaxseed (or linseed) cakes.
-
Grind the cakes into a fine powder.
2. Extraction Procedure:
-
Weigh 1.0 g of the powdered flaxseed cake into a microwave extraction vessel.
-
Add 20 mL of the extraction solvent: 0.1 M NaOH in 70% (v/v) aqueous methanol.
-
Securely cap the extraction vessel.
3. Microwave Irradiation:
-
Place the vessel in a microwave extractor.
-
Irradiate for 6 minutes at a microwave power of 150 W.
4. Post-Extraction Processing:
-
Allow the vessel to cool to room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
-
Analyze the filtered extract using the HPLC method described below.
Workflow for Microwave-Assisted Extraction of Herbacetin Diglucoside.
High-Performance Liquid Chromatography (HPLC) for Quantification
This generalized HPLC protocol is based on methods developed for the analysis of flavonoids, including herbacetin and its derivatives, in plant extracts.[2][9][10]
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water (v/v)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm and 370 nm (for herbacetin and its glycosides).
-
Injection Volume: 10 µL
3. Standard Preparation:
-
Prepare a stock solution of herbacetin standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
4. Quantification:
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the herbacetin standards.
-
Determine the concentration of herbacetin in the samples by interpolating their peak areas on the calibration curve.
Signaling Pathways Modulated by Herbacetin
Herbacetin exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cell survival.
Inhibition of the SGK1/NF-κB Signaling Pathway
Herbacetin has been identified as an inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][11] By inhibiting SGK1, herbacetin prevents the subsequent activation of the NF-κB pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][11][12]
Herbacetin's inhibition of the SGK1/NF-κB signaling pathway.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Herbacetin has been shown to inhibit this pathway, contributing to its anti-cancer effects. It can suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby promoting apoptosis in cancer cells.
Herbacetin's inhibitory effect on the PI3K/Akt signaling pathway.
Conclusion
Herbacetin and its glycosides represent a promising class of bioactive compounds with a defined distribution in the plant kingdom, primarily within the genera Rhodiola, Linum, and Ephedra. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct further investigations into the phytochemistry and pharmacology of these compounds. The elucidation of herbacetin's modulatory effects on key signaling pathways, such as SGK1/NF-κB and PI3K/Akt, underscores its potential for the development of novel therapeutics for inflammatory diseases and cancer. Further research is warranted to explore the full therapeutic potential of herbacetin and to identify other plant sources of this valuable flavonol.
References
- 1. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodiosin and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted extraction of herbacetin diglucoside from flax (Linum usitatissimum L.) seed cakes and its quantification using an RP-HPLC-UV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. The flavonoid herbacetin diglucoside as a constituent of the lignan macromolecule from flaxseed hulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. [Determination of markers from characteristic HPLC chromatogram of phenols in three official origins of Ephedrae Herba and quantitative analysis of four phenols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Herbacetin Diglucoside: A Key Flavonoid Constituent of the Flaxseed Lignan Macromolecule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Flaxseed (Linum usitatissimum L.) is a rich source of bioactive compounds, most notably the lignan (B3055560) macromolecule. While secoisolariciresinol (B192356) diglucoside (SDG) is the most prominent component, this complex polymer also incorporates other phenolic compounds that contribute to its overall biological activity. This technical guide focuses on herbacetin (B192088) diglucoside (HDG), a flavonoid that has been identified as an integral part of the flaxseed lignan macromolecule.[1][2] This document provides a comprehensive overview of HDG's position within the macromolecule, quantitative data on its presence, detailed experimental protocols for its extraction and analysis, and an exploration of the potential signaling pathways modulated by its aglycone, herbacetin.
Introduction
The flaxseed lignan macromolecule is a complex biopolymer primarily known for its high concentration of the phytoestrogen precursor, secoisolariciresinol diglucoside (SDG).[3] This macromolecule is an oligomeric structure where monomeric units are ester-linked via 3-hydroxy-3-methylglutaric acid (HMGA).[1][4] In addition to SDG, other phenolic compounds, including p-coumaric acid glucoside (CouAG) and ferulic acid glucoside (FeAG), are incorporated into this structure.[3][5]
A significant discovery was the identification of the flavonoid herbacetin diglucoside (HDG) as a constituent of this macromolecule.[1][6] HDG is incorporated into the polymer via the same HMGA linker as SDG, making it an intrinsic component of the complex.[1] The presence of this flavonol suggests that the health benefits attributed to flaxseed lignans (B1203133) may be a result of the synergistic actions of its various components, not just SDG alone.[7] Herbacetin, the aglycone of HDG, has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects, making HDG a compound of significant interest for drug development.[8][9]
Structure of the Flaxseed Lignan Macromolecule
The flaxseed lignan macromolecule is a large, complex polymer found in the hull of the flaxseed.[4] Its backbone is composed of monomeric units, primarily SDG, linked together by HMGA.[2] Other phenolic glucosides, including HDG, CouAG, and FeAG, are also integrated into the structure, often as terminal units.[2][4][5] The discovery that HDG is linked via HMGA confirmed its status as a fundamental building block of the macromolecule.[1]
Caption: Conceptual Structure of the Flaxseed Lignan Macromolecule.
Quantitative Data
The concentration of HDG in flaxseed by-products can be significant, highlighting its potential as a valuable bioactive compound. Microwave-assisted extraction (MAE) has been optimized for its efficient recovery from cold-pressed flaxseed cakes.
| Parameter | Value | Reference |
| Maximum HDG Concentration | 5.76 mg/g DW | [7][10] |
| Source Material | Cold-pressed flaxseed cakes | [7][10] |
| Extraction Method | Microwave-Assisted Extraction (MAE) | [7][10] |
| Optimized MAE Conditions | ||
| - Microwave Power | 150 W | [7][10] |
| - Irradiation Time | 6 min | [7][10] |
| - Extraction Solvent | 0.1 M NaOH in 70% (v/v) aqueous methanol (B129727) | [7][10] |
Experimental Protocols
Isolation and Characterization of the Lignan Macromolecule and HDG
This protocol is based on the methodology described by Struijs et al. (2007) to isolate the lignan macromolecule and confirm the presence of HDG.[1]
-
Extraction of the Lignan Macromolecule:
-
Defat flaxseed hulls using petroleum ether.
-
Extract the defatted hulls with 70% (v/v) aqueous acetone.
-
Concentrate the extract and wash with dichloromethane (B109758) to remove non-polar compounds.
-
Apply the aqueous layer to an Amberlite XAD-7 column.
-
Wash the column with water to remove sugars and elute the macromolecule with methanol.
-
Evaporate the methanol to yield the purified lignan macromolecule.
-
-
Saponification to Release Monomeric Constituents:
-
Complete Saponification: Dissolve the purified macromolecule in 1 M NaOH and stir at room temperature for 2 hours to break all ester bonds.
-
Partial Saponification: Use a shorter reaction time or milder base conditions to generate larger fragments, such as HDG-HMGA.
-
-
Isolation and Identification:
-
Neutralize the saponified solution with acid.
-
Separate the released compounds using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Identify the collected fractions corresponding to SDG, CouAG, FeAG, and HDG using analytical RP-HPLC.
-
Confirm the structure of the isolated compounds, including the HDG-HMGA fragment, using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Microwave-Assisted Extraction (MAE) and Quantification of HDG
This protocol follows the optimized method developed by Hano et al. (2014) for the rapid extraction and quantification of HDG from flaxseed cakes.[7][10][11]
Caption: Workflow for MAE and Quantification of HDG.
-
Sample Preparation: Use cold-pressed, defatted flaxseed cakes, ground into a fine powder.
-
Extraction:
-
Place a known quantity of flaxseed cake powder (e.g., 250 mg) into a microwave extraction vessel.
-
Add the optimized extraction solvent (10 mL of 0.1 M NaOH in 70% v/v aqueous methanol).
-
Perform microwave irradiation at 150 W for 6 minutes.
-
-
Sample Processing:
-
After extraction, centrifuge the sample to pellet the solid material.
-
Collect the supernatant and neutralize it with acetic acid.
-
Filter the neutralized extract through a 0.45 µm syringe filter prior to analysis.
-
-
Quantification:
-
Analyze the filtered extract using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.
-
Use a validated HPLC method with a suitable C18 column and a gradient elution profile.
-
Quantify the HDG concentration by comparing the peak area to a standard curve prepared with purified HDG.
-
Potential Signaling Pathways and Biological Activity
While direct studies on the signaling pathways of herbacetin diglucoside are limited, extensive research on its aglycone, herbacetin , provides significant insight into its potential biological activities. The glycosidic moieties of HDG are likely cleaved by gut microbiota or cellular enzymes, releasing the bioactive aglycone. Herbacetin has been shown to modulate multiple key cellular signaling pathways involved in inflammation, cancer, and oxidative stress.
Anti-Inflammatory Signaling
Herbacetin exerts potent anti-inflammatory effects by suppressing key pro-inflammatory pathways, particularly the NF-κB and JNK signaling cascades, which are often activated by stimuli like lipopolysaccharide (LPS).[3][12] It has also been shown to inhibit the SGK1/NF-κB pathway.[7][11][13]
Caption: Herbacetin's Anti-Inflammatory Signaling Inhibition.
Anticancer Signaling
Herbacetin has demonstrated significant anticancer potential by targeting multiple pathways crucial for tumor growth and survival. It acts as a novel allosteric inhibitor of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis essential for cell proliferation.[1][4] Furthermore, it inhibits critical growth factor signaling pathways such as the HGF/c-Met and PI3K/Akt cascades.[2][3]
Caption: Anticancer Signaling Pathways Inhibited by Herbacetin.
Antioxidant Signaling
Flavonoids are well-known for their antioxidant properties. Herbacetin can directly scavenge free radicals and also enhance the endogenous antioxidant defense system by activating the Nrf2/HO-1 signaling pathway.
Caption: Antioxidant Pathway Activated by Herbacetin.
Conclusion
Herbacetin diglucoside is a structurally integral flavonoid component of the flaxseed lignan macromolecule. Its presence underscores the chemical complexity of flaxseed and suggests that the observed health benefits of lignan consumption may arise from the synergistic effects of its diverse phenolic constituents. The aglycone, herbacetin, demonstrates significant anti-inflammatory, anticancer, and antioxidant activities by modulating key cellular signaling pathways, including NF-κB, c-Met/Akt, and Nrf2. The development of efficient extraction methods like MAE provides a viable route for obtaining HDG-enriched fractions from flaxseed by-products. This opens promising avenues for further research into the specific bioavailability and bioactivity of HDG and its potential application in the development of novel therapeutics and functional food ingredients. Future studies should focus on elucidating the precise contribution of HDG to the overall pharmacological profile of the flaxseed lignan macromolecule and exploring its clinical potential.
References
- 1. Herbacetin Is a Novel Allosteric Inhibitor of Ornithine Decarboxylase with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biocrick.com [biocrick.com]
- 4. Herbacetin is a novel allosteric inhibitor of ornithine decarboxylase with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Herbacetin suppressed MMP9 mediated angiogenesis of malignant melanoma through blocking EGFR-ERK/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review of herbacetin: From chemistry to pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Herbacetin inhibits inducible nitric oxide synthase via JNK and nuclear factor-κB in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Herbacetin Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Modern Flavonoid Extraction from Plant Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Flavonoids represent a diverse group of plant secondary metabolites with significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The efficient extraction of these compounds from plant matrices is a critical first step in research, development, and manufacturing. Traditional methods of extraction, such as maceration and Soxhlet extraction, are often time-consuming and require large volumes of organic solvents.[2][3] In recent years, modern techniques have been developed to overcome these limitations, offering higher extraction efficiency, reduced solvent consumption, and shorter processing times.[1][4][5] This document provides detailed application notes and protocols for four prominent modern extraction techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE).
Modern Extraction Techniques: A Comparative Overview
Modern extraction techniques utilize energy sources like ultrasound and microwaves, or the unique properties of supercritical fluids and pressurized solvents to enhance the extraction process.[1][6] These methods are generally faster, more environmentally friendly, and often result in higher yields of target compounds compared to conventional methods.[4][6]
Key advantages of modern extraction techniques include:
-
Increased Efficiency: Higher recovery of flavonoids in a shorter time.[1][7]
-
Reduced Solvent Consumption: "Green" chemistry approach with less environmental impact.[1][5]
-
Automation: Many modern systems can be automated for high-throughput screening.[4]
-
Selectivity: Optimization of parameters can lead to selective extraction of desired flavonoid classes.[3]
The selection of an appropriate extraction method depends on the specific plant material, the target flavonoids, and the desired scale of operation.[1] The following sections provide detailed protocols and quantitative data to aid in the selection and implementation of these advanced techniques.
Data Presentation: Quantitative Comparison of Extraction Techniques
The following tables summarize quantitative data from various studies, showcasing the efficacy of different modern extraction techniques for flavonoids from a range of plant materials.
Table 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids
| Plant Material | Key Parameters | Total Flavonoid Content (TFC) / Yield | Reference |
| Pteris cretica L. | 56.74% ethanol (B145695), 45.94 min, 74.27 °C, 33.69 mL/g liquid/solid ratio | 4.71 ± 0.04% | [8] |
| Alfalfa | 52.14% ethanol, 57.08 min, 62.33 °C, 57.16 mL/g liquid/solid ratio | Optimized for TFC | [9] |
| Moringa oleifera Lam. | 50% methanol (B129727), pH 4.5, 50% amplitude, 15 min | Optimized for main flavonoids | [10] |
| Potentilla fruticosa L. | Natural Deep Eutectic Solvent, 300 W, 40 min, 30:1 mL/g solvent/solid ratio | Optimized for TFC | [11] |
| Ruby S apple peel | 50% ethanol, 30 min, 20 °C | 4.07 ± 0.02 mg NAE/g DW | [12] |
| Ocimum tenuiflorum | 55.34% ethanol, 11.71 min, 0.26 W/cm³ ultrasonic energy density | 6.69 mg QE/g | [13] |
Table 2: Microwave-Assisted Extraction (MAE) of Flavonoids
| Plant Material | Key Parameters | Total Flavonoid Content (TFC) / Yield | Reference |
| Phyllostachys heterocycla leaves | 78.1% ethanol, 24.9 min, 559 W | 4.67% | [14] |
| Radix Astragali | 90% ethanol, 25 min, 110 °C, 25 mL/g solvent/material ratio | 1.190 ± 0.042 mg/g | [15] |
| Salicornia bigelovii Torr. | 60% ethanol, 50 °C, 250 W, 1:30 g/mL solid/liquid ratio | 5.71 ± 0.28 mg/g | [16] |
| Onion | 84.9% methanol, pH 2.5, 50 °C, 0.2:10 g:mL sample/solvent ratio, 10 min | 7.63 ± 0.00 mg/g | [17] |
| Pistacia vera L. leaves | Not specified | Higher TFC yield than maceration | [1] |
| Lagenaria siceraria | Ethyl acetate | 24.28 mg/g | [1] |
Table 3: Supercritical Fluid Extraction (SFE) of Flavonoids
| Plant Material | Key Parameters | Total Flavonoid Content (TFC) / Yield | Reference |
| Hops (Humulus lupulus L.) | 50 °C, 25 MPa, 80% ethanol as modifier, 50% modifier to material ratio | 7.8 mg/g | [18] |
| Dandelion (Taraxacum officinale) | 50 °C, 35 MPa, 80 min, 4.0 mL/g ethanol as entrainer | 4.974% | [19] |
| Spearmint | 60 °C, 200 bar, 60 min, CO₂ with 70% ethanol | Comparable to Soxhlet, higher selectivity | [3] |
| Blackberry seeds | 70 °C, 250 bar, CO₂ + ethanol, 60 min | 411.13 mg rutin/100g | [20] |
| Odontonema strictum leaves | 55-65 °C, CO₂ + ethanol | 10.68–18.92 mg/g dried leaves | [21] |
Table 4: Pressurized Liquid Extraction (PLE) of Flavonoids
| Plant Material | Key Parameters | Total Flavonoid Content (TFC) / Yield | Reference |
| Goldenberry | 100-200 bar, 1-3 mL/min, 10 min, ethanol | High yield of bioactive compounds | [1] |
| Neem leaves | 25 °C, 100 bar, 1 mL/min, ethanol/water (80/20, v/v) | Highest global extraction yield | [22] |
| Dandelion grass | 80-100 °C, 0.3 MPa, 60% ethanol | Kinetic study performed | [23] |
| General | High temperature (50-200 °C), high pressure (10.3-20.6 MPa) | Effective but may be unsuitable for thermosensitive compounds | [7] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is a generalized procedure based on common practices in UAE for flavonoid extraction.
Objective: To extract flavonoids from plant material using ultrasound energy to enhance extraction efficiency.
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., ethanol, methanol, or aqueous mixtures)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system (e.g., filter paper, vacuum filtration apparatus)
-
Rotary evaporator
-
Analytical balance
Protocol:
-
Sample Preparation: Weigh a specific amount of dried, powdered plant material (e.g., 10 g).
-
Solvent Addition: Place the plant material into a beaker or flask and add the extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).
-
Ultrasonication:
-
For Ultrasonic Bath: Place the flask in the ultrasonic bath. Set the desired temperature (e.g., 50 °C) and sonication time (e.g., 30 minutes). Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
For Probe Sonicator: Insert the ultrasonic probe into the solvent mixture, ensuring it does not touch the bottom or sides of the flask. Set the desired power/amplitude and sonication time. This method is generally more intense.
-
-
Filtration: After sonication, separate the extract from the solid residue by filtration.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.
-
Storage: Store the dried extract at 4 °C for further analysis.
Workflow Diagram:
Microwave-Assisted Extraction (MAE) Protocol
This protocol outlines a general procedure for flavonoid extraction using microwave energy.
Objective: To utilize microwave energy for rapid heating of the solvent and efficient extraction of flavonoids.
Materials and Equipment:
-
Dried and powdered plant material
-
Microwave-transparent extraction vessel
-
Microwave extraction system (closed-vessel or open-vessel)
-
Extraction solvent (polar solvents like ethanol or methanol are effective)
-
Filtration system
-
Rotary evaporator
-
Analytical balance
Protocol:
-
Sample Preparation: Weigh a specific amount of the dried, powdered plant material (e.g., 1 g).
-
Solvent Addition: Place the sample into a microwave-transparent extraction vessel and add the appropriate volume of extraction solvent.
-
Microwave Irradiation:
-
Place the vessel in the microwave extraction system.
-
Set the extraction parameters: microwave power (e.g., 500 W), temperature (e.g., 80 °C), and extraction time (e.g., 15 minutes). For closed-vessel systems, the pressure will also be monitored.
-
-
Cooling: After the extraction is complete, allow the vessel to cool to room temperature.
-
Filtration: Separate the extract from the plant residue by filtration.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.
-
Storage: Store the resulting crude extract in a cool, dark place.
Workflow Diagram:
Supercritical Fluid Extraction (SFE) Protocol
This protocol provides a general outline for flavonoid extraction using supercritical CO₂.
Objective: To extract flavonoids using a supercritical fluid, typically CO₂, as the solvent, often with a polar co-solvent.
Materials and Equipment:
-
Dried, powdered, and sometimes deoiled plant material
-
Supercritical fluid extraction system (including a pump for CO₂, a co-solvent pump, an extraction vessel, and a separator)
-
High-purity CO₂
-
Co-solvent (modifier), typically ethanol or methanol
-
Analytical balance
Protocol:
-
Sample Loading: Load a known quantity of the prepared plant material into the extraction vessel.
-
System Setup:
-
Set the extraction temperature (e.g., 50 °C) and pressure (e.g., 25 MPa) to bring the CO₂ to its supercritical state.
-
Set the CO₂ flow rate.
-
-
Co-solvent Addition: If a co-solvent is used, set its percentage and flow rate. The co-solvent increases the polarity of the supercritical fluid, enhancing flavonoid solubility.
-
Extraction: Pump the supercritical CO₂ (with or without the co-solvent) through the extraction vessel. The supercritical fluid diffuses into the plant material and dissolves the flavonoids.
-
Separation: The fluid containing the extracted compounds flows to a separator, where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and release the extracted compounds.
-
Collection: Collect the flavonoid-rich extract from the separator.
-
System Depressurization: Safely depressurize the system after the extraction is complete.
Workflow Diagram:
Pressurized Liquid Extraction (PLE) Protocol
This protocol describes a generalized procedure for PLE, also known as Accelerated Solvent Extraction (ASE).
Objective: To extract flavonoids using conventional solvents at elevated temperatures and pressures to enhance extraction kinetics and efficiency.
Materials and Equipment:
-
Dried and powdered plant material
-
Pressurized liquid extraction system (with an oven, extraction cells, a solvent pump, and collection vials)
-
Extraction solvent
-
Dispersing agent (e.g., diatomaceous earth)
-
Cellulose (B213188) filters
-
Analytical balance
Protocol:
-
Cell Preparation: Place a cellulose filter at the bottom of the extraction cell. Mix the weighed plant sample with a dispersing agent and load it into the cell. Place another filter on top.
-
System Setup:
-
Place the extraction cell into the system's oven.
-
Set the extraction parameters: temperature (e.g., 100 °C) and pressure (e.g., 100 bar). The high pressure keeps the solvent in a liquid state above its boiling point.
-
-
Extraction Cycle:
-
The cell is filled with the solvent and heated to the set temperature.
-
A static extraction period allows the hot, pressurized solvent to interact with the sample.
-
Fresh solvent is flushed through the cell to a collection vial.
-
The cell is purged with nitrogen gas to collect the remaining extract.
-
-
Collection: The extract is collected in a vial. Multiple extraction cycles can be performed.
-
Post-extraction: If necessary, the collected extract can be concentrated using a rotary evaporator.
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of the ultrasound-assisted extraction of flavonoids and the antioxidant activity of Ruby S apple peel using the response surface method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound-assisted extraction of flavonoids and phenolic compounds from Ocimum tenuiflorum leaves | Semantic Scholar [semanticscholar.org]
- 14. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maxwellsci.com [maxwellsci.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Protocol for In Vitro Antioxidant Assays Using Herbacetin Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Herbacetin (B192088), a flavonoid found in various plants, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant capacity of compounds like herbacetin a critical area of research. This document provides detailed protocols for a panel of common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to enable researchers to consistently and accurately assess the antioxidant potential of herbacetin and its derivatives. Furthermore, it explores the modulation of key signaling pathways, Nrf2/HO-1 and SGK1/NF-κB, which are central to the cellular antioxidant response and are influenced by herbacetin.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of herbacetin is often compared to other well-known flavonoids. While specific IC50 values can vary between studies due to differing experimental conditions, the following tables summarize available quantitative data to provide a comparative context.[1] It has been noted that herbacetin exhibits a more potent cell protective effect than quercetin (B1663063) in certain cellular antioxidant assays.[2]
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) |
| Herbacetin | Reported to have the most pronounced scavenging capacity in some studies, though specific µM values are not always available.[1] | Showed the most pronounced scavenging capacity in some studies, though specific µM values are not always available.[1] |
| Quercetin | ~4.16 µM[1] | ~1.15 µM[1] |
| Kaempferol | ~18.57 µM[1] | ~2.97 µM[1] |
| Myricetin | Higher IC50 values than myricetin-3-O-galactoside.[1] | Higher IC50 values than myricetin-3-O-galactoside.[1] |
| Luteolin | ~7.33 µM[1] | ~2.06 µM[1] |
| Compound | FRAP (Ferric Reducing Antioxidant Power) | ORAC (Oxygen Radical Absorbance Capacity) |
| Herbacetin | Data not readily available. Researchers are encouraged to determine this experimentally using the protocol provided below. | Data not readily available. Researchers are encouraged to determine this experimentally using the protocol provided below. |
| Quercetin | Exhibits strong ferric reducing activity.[3] | Demonstrates high ORAC values. |
| Trolox | Standard antioxidant used for comparison. | Standard antioxidant used for comparison. |
Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Antioxidant Assays
Caption: A generalized workflow for conducting in vitro antioxidant assays with herbacetin.
Herbacetin-Mediated Activation of the Nrf2/HO-1 Signaling Pathway
Flavonoids like herbacetin can exert antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[1] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of this antioxidant response.[1]
References
Application Notes: Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside as an analytical standard in various research and development applications. This document outlines the compound's properties, preparation, and application in quantitative analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Compound Information
This compound is a flavonoid glycoside that can be isolated from Malope trifida Cav.[1] As a member of the flavonol subclass of flavonoids, it is of interest for its potential biological activities and can serve as a marker compound for phytochemical analysis and quality control of botanical extracts.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C27H28O19 | [2] |
| Molar Mass | 656.5 g/mol | [2] |
| CAS Number | 135010-45-6 | [2] |
| Appearance | (Not specified, typically a yellow to off-white powder) | - |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO. | [3] |
| Storage | Store at -20°C, protected from light. For long-term storage, -80°C is recommended. |
Preparation of Standard Stock and Working Solutions
Accurate preparation of the analytical standard is critical for reliable quantitative results.
Protocol 1: Preparation of Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound using a calibrated analytical balance.
-
Quantitatively transfer the powder to a 10 mL amber volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to dissolve the compound.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add HPLC-grade methanol to the mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Transfer the stock solution to an amber vial and store at -20°C.
Protocol 2: Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the 1 mg/mL stock solution with the mobile phase initial conditions or a suitable solvent (e.g., methanol).
-
For a calibration curve, typical concentration ranges for flavonoid glycosides are between 0.2 to 200 µg/mL.[4]
-
Filter each working standard through a 0.22 µm syringe filter before injection into the HPLC or LC-MS system.
Analytical Methodologies
The following protocols are based on established methods for the analysis of flavonoid glycosides and can be adapted for this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in various matrices, such as plant extracts.
Experimental Workflow for HPLC-DAD Analysis
Caption: Workflow for quantitative analysis using HPLC-DAD.
Protocol 3: HPLC-DAD Quantification
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a Diode-Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B5-25 min: 10-30% B25-35 min: 30-50% B35-40 min: 50-10% B40-45 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Monitor at 280 nm and 350 nm; for quantification, use the wavelength of maximum absorbance. |
Method Validation Parameters
For robust and reliable results, the analytical method should be validated according to ICH guidelines.
| Validation Parameter | Typical Acceptance Criteria for Flavonoid Analysis |
| Linearity (R²) | ≥ 0.999 |
| Precision (RSD%) | Intra-day: < 2%Inter-day: < 3% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices.
Protocol 4: LC-MS/MS Quantification
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple Quadrupole or Q-TOF with Electrospray Ionization (ESI) |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Optimized for separation of target analyte from matrix components. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Negative |
| MS/MS Transitions | Precursor Ion (m/z): 655.1 [M-H]⁻Product Ions: To be determined by infusion of the standard. Expected fragments would correspond to the loss of the glucuronic acid and glucose moieties. |
Application in Studying Biological Pathways
The aglycone, Herbacetin, has been shown to modulate several key signaling pathways involved in oxidative stress and apoptosis. This compound can be used in in vitro and in vivo studies to investigate these effects, often following enzymatic or microbial hydrolysis to the active aglycone.
Nrf2/HO-1 Antioxidant Pathway
Caption: Herbacetin-mediated activation of the Nrf2/HO-1 pathway.
PI3K/Akt Apoptosis Pathway
Caption: Inhibition of the PI3K/Akt survival pathway by Herbacetin.
Stability and Storage
Flavonoid glycosides are generally more stable than their aglycone counterparts.[3] However, proper storage is crucial to maintain the integrity of the analytical standard.
-
Long-term storage: Store the solid material and stock solutions at -20°C or below, protected from light.
-
Working solutions: Prepare fresh daily. If stored, keep at 2-8°C for no longer than 24-48 hours.
-
Stability: Avoid repeated freeze-thaw cycles. The glycosidic bonds can be susceptible to hydrolysis under strong acidic or basic conditions and elevated temperatures.
These application notes provide a framework for the utilization of this compound as an analytical standard. Researchers should perform in-house optimization and validation to ensure the methods are suitable for their specific applications and matrices.
References
Spectrophotometric Methods for Total Flavonoid Content Determination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The accurate quantification of total flavonoid content (TFC) is a critical step in the quality control of herbal medicines, the development of nutraceuticals, and pharmacological research. Spectrophotometric methods offer a rapid, cost-effective, and straightforward approach for TFC determination. This document provides detailed application notes and protocols for the most common and alternative spectrophotometric methods used for this purpose.
Principle of Spectrophotometric Determination of Flavonoids
Spectrophotometric methods for TFC are primarily based on the ability of flavonoids to form stable colored complexes with various reagents. The intensity of the color produced is proportional to the concentration of flavonoids in the sample, which can be measured at a specific wavelength using a UV-Vis spectrophotometer. The choice of method depends on the flavonoid subclasses of interest and the sample matrix.
I. Aluminum Chloride (AlCl₃) Colorimetric Method
The aluminum chloride method is the most widely used spectrophotometric assay for the determination of total flavonoid content.[1][2]
Principle: Aluminum chloride forms acid-stable complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. It also forms acid-labile complexes with ortho-dihydroxyl groups in the A- or B-ring of flavonoids.[2][3] This reaction results in a colored product with an absorption maximum typically between 415 nm and 510 nm.[2][4]
Variations of the AlCl₃ Method:
-
Direct AlCl₃ Method: Involves the direct reaction of the sample extract with aluminum chloride.
-
AlCl₃ with Sodium Nitrite (B80452) and Sodium Hydroxide (B78521) Method: This modified method involves an initial diazotization reaction with sodium nitrite, followed by complexation with aluminum chloride and the addition of sodium hydroxide to stabilize the complex and enhance the color.[5]
Experimental Protocol (AlCl₃ with Sodium Nitrite and Sodium Hydroxide)
1. Reagents and Materials:
-
Standard: Quercetin (B1663063) or Rutin (B1680289) (analytical grade)
-
Sample: Plant extract or drug formulation
-
Reagents:
-
Methanol (B129727) or 96% Ethanol
-
10% (w/v) Aluminum chloride (AlCl₃) solution
-
5% (w/v) Sodium nitrite (NaNO₂) solution
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Potassium acetate (B1210297) solution (optional, can enhance complex stability)[3]
-
Distilled water
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Test tubes or 96-well microplate
-
2. Preparation of Standard Solutions:
-
Prepare a stock solution of quercetin or rutin (e.g., 1 mg/mL) by dissolving a known amount in methanol or ethanol.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from approximately 10 to 100 µg/mL.
3. Sample Preparation:
-
Extract a known weight of the dried plant material or drug formulation with a suitable solvent (e.g., methanol, ethanol) using an appropriate extraction technique (e.g., maceration, sonication, reflux).
-
Filter the extract and dilute it to a known volume with the extraction solvent. The final concentration should fall within the linear range of the standard curve.
4. Assay Procedure:
-
Pipette 1.0 mL of the sample or standard solution into a test tube.
-
Add 4.0 mL of distilled water.
-
Add 0.3 mL of 5% NaNO₂ solution.
-
After 5 minutes, add 0.3 mL of 10% AlCl₃ solution.
-
After another 6 minutes, add 2.0 mL of 1 M NaOH solution.
-
Immediately, bring the final volume to 10 mL with distilled water and mix thoroughly.
-
Allow the solution to stand for 15 minutes at room temperature.
-
Measure the absorbance of the resulting solution against a reagent blank at the predetermined maximum wavelength (typically around 510 nm).[4]
5. Calculation:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of flavonoids in the sample from the calibration curve.
-
Express the total flavonoid content as mg of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry weight of the sample (mg QE/g DW or mg RE/g DW).
Workflow for Aluminum Chloride Method
II. 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Method
The 2,4-dinitrophenylhydrazine (DNPH) method is particularly suitable for the quantification of flavanones.
Principle: This method is based on the reaction of the carbonyl group of flavanones with 2,4-dinitrophenylhydrazine in an acidic medium to form a colored 2,4-dinitrophenylhydrazone, which can be measured spectrophotometrically.[5][6]
Experimental Protocol (Simplified DNPH Method)
1. Reagents and Materials:
-
Standard: Naringenin (B18129) or Hesperidin (B1673128) (analytical grade)
-
Sample: Plant extract (especially from citrus peels or other flavanone-rich sources)
-
Reagents:
-
1% (w/v) 2,4-Dinitrophenylhydrazine (DNPH) in 2 M Sulfuric Acid (H₂SO₄)
-
Methanol
-
1% (w/v) Sodium hydroxide (NaOH) in ethanol
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Water bath
-
Volumetric flasks, Pipettes, Test tubes
-
2. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of naringenin or hesperidin (e.g., 1 mg/mL) in methanol.
-
Prepare serial dilutions of the standard to create a calibration curve (e.g., 50-500 µg/mL).
-
Prepare the sample extract in methanol at a suitable concentration.
3. Assay Procedure:
-
To 1 mL of the sample or standard solution, add 1 mL of 1% DNPH solution.
-
Incubate the mixture in a water bath at 60°C for 30 minutes.[5]
-
After cooling to room temperature, add 5 mL of 1% ethanolic NaOH solution.
-
Measure the absorbance of the resulting solution at the predetermined maximum wavelength (typically around 490-495 nm) against a reagent blank.
4. Calculation:
-
Calculate the total flavanone (B1672756) content using a calibration curve prepared with the naringenin or hesperidin standard and express the results as mg of naringenin equivalents (NE) or hesperidin equivalents (HE) per gram of dry weight.
Workflow for DNPH Method
III. Zirconium Chloride (ZrOCl₂) Colorimetric Method
The zirconium chloride method is an alternative approach for the determination of total flavonoids.
Principle: Zirconium oxychloride (ZrOCl₂) forms stable complexes with certain flavonoids, resulting in a colored solution that can be quantified spectrophotometrically. This method has been reported to be suitable for the determination of total flavonoids in certain plant materials where other methods may not be appropriate.[5]
Experimental Protocol (ZrOCl₂ Method)
1. Reagents and Materials:
-
Standard: Rutin or other suitable flavonoid standard
-
Sample: Plant extract
-
Reagents:
-
Zirconium oxychloride (ZrOCl₂) solution
-
Methanol or Ethanol
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Volumetric flasks, Pipettes, Test tubes
-
2. Assay Procedure (General Outline):
A detailed, universally standardized protocol for the ZrOCl₂ method is less commonly documented in readily available literature compared to the AlCl₃ method. However, based on comparative studies, a general procedure can be outlined.
-
Prepare standard solutions of rutin and the sample extract in methanol or ethanol.
-
To a specific volume of the sample or standard, add the ZrOCl₂ reagent.
-
Allow the reaction to proceed for a defined incubation period.
-
Measure the absorbance at the wavelength of maximum absorption (e.g., around 284 nm as reported for Actinidia arguta).[5]
-
Construct a calibration curve and calculate the TFC.
Data Presentation: Comparison of Methods and Quantitative Data
The choice of method can significantly influence the determined total flavonoid content due to varying specificities for different flavonoid subclasses.
Logical Relationship of Spectrophotometric Methods
Table 1: Comparison of Spectrophotometric Methods for Total Flavonoid Content Determination
| Feature | Aluminum Chloride (AlCl₃) Method | 2,4-Dinitrophenylhydrazine (DNPH) Method | Zirconium Chloride (ZrOCl₂) Method |
| Principle | Complexation with C-4 keto and C-3/C-5 hydroxyl groups.[2] | Reaction with the carbonyl group of flavanones.[5] | Complexation with specific flavonoid structures.[5] |
| Specificity | Primarily for flavones and flavonols.[2] | Specific for flavanones.[5] | Reported to be effective for a range of flavonoids.[5] |
| Wavelength (λmax) | ~415 nm or ~510 nm.[2][4] | ~495 nm. | Varies with sample (e.g., ~284 nm).[5] |
| Common Standard | Quercetin, Rutin.[4] | Naringenin, Hesperidin. | Rutin.[5] |
| Advantages | Widely used, well-established, high sensitivity. | Specific for a key subclass of flavonoids. | An alternative for samples where AlCl₃ is unsuitable.[5] |
| Limitations | Interference from other phenolic compounds; results vary with standard used. | Not suitable for flavonoids lacking a carbonyl group in the C-ring. | Less commonly used, protocol may require optimization. |
Table 2: Total Flavonoid Content in Various Plant Materials (Determined by AlCl₃ Method)
| Plant Material | Part Used | Total Flavonoid Content (mg QE/g DW) | Reference |
| Camellia sinensis (Green Tea) | Leaves | 140.1 - 155.3 | [4] |
| Camellia sinensis (Black Tea) | Leaves | 60.8 - 89.7 | [4] |
| Moringa oleifera | Leaves | Varies with region (e.g., 2.34 ± 0.04) | [6] |
| Hedychium rubrum | Rhizome | 3.22 (µg QE/100g extract) | [7] |
| Citrus limon (Yellow Lemon) | Peel (Ethyl acetate extract) | 259.25 ± 0.95 (mg RE/g extract) | |
| Citrus sinensis (Orange) | Peel | 3.35 ± 0.60 | |
| Anti-atherosclerotic herbs mix | Leaves | 11.498 | [5] |
| Licuala spinosa | Leaves (Chloroform extract) | 8.96 ± 0.21 | [8] |
Note: The values presented are for illustrative purposes and can vary significantly based on plant variety, growing conditions, extraction method, and the specific protocol followed.
Conclusion and Recommendations
The selection of a spectrophotometric method for the determination of total flavonoid content should be guided by the specific research objectives and the nature of the sample.
-
The Aluminum Chloride (AlCl₃) method is a robust and versatile choice for a general estimation of total flavonoids, particularly when flavones and flavonols are the predominant subclasses.
-
The 2,4-Dinitrophenylhydrazine (DNPH) method is recommended when the primary interest is in quantifying flavanones, a subclass abundant in citrus fruits.
-
The Zirconium Chloride (ZrOCl₂) method presents a viable alternative, though further optimization and validation may be required for specific applications.
For accurate and reliable results, it is crucial to validate the chosen method for the specific sample matrix and to use a consistent standard compound for all comparative analyses. For comprehensive profiling of flavonoid composition, chromatographic techniques such as HPLC should be employed in conjunction with spectrophotometric assays.
References
- 1. Comparison of spectrophotometric methods of total flavonoid assay based on complex formation with aluminum chloride as applied to multicomponent herbal drug angionorm | Semantic Scholar [semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A critical evaluation on the reliability of two aluminum chloride chelation methods for quantification of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Extraction and Purification of Flavonoid Glycosides
Welcome to the technical support center for flavonoid glycoside extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the extraction and purification of flavonoid glycosides?
A1: The main difficulties arise from the inherent complexity of plant matrices and the chemical properties of flavonoid glycosides. Key challenges include:
-
Co-eluting Impurities: Crude plant extracts are complex mixtures containing numerous compounds with similar polarities to flavonoid glycosides, such as other flavonoids, phenolic acids, and sugars, making separation difficult.[1]
-
Isomeric Separation: Flavonoid glycosides often exist as isomers with very similar chromatographic behaviors, posing a significant separation challenge.[1]
-
Low Abundance: Target compounds may be present in low concentrations, requiring highly efficient extraction and purification techniques.[1]
-
Compound Degradation: Flavonoid glycosides can be sensitive to high temperatures, and strong acids or bases, leading to degradation during extraction.[1]
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of the target flavonoid glycosides. Polar solvents like ethanol (B145695) and methanol (B129727), often mixed with water, are commonly used.[2][3]
Q2: Which extraction method is most suitable for flavonoid glycosides?
A2: The choice of extraction method depends on factors like the stability of the target compound, solvent efficiency, and available equipment. Modern techniques are often preferred over traditional methods due to better efficiency and reduced solvent consumption.[4]
-
Traditional Methods: Maceration, percolation, and Soxhlet extraction are conventional methods.[5][6] While widely used, they can be time-consuming and require large volumes of solvents.[5] Soxhlet extraction, in particular, is not suitable for heat-sensitive compounds.[3]
-
Modern Methods: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are more efficient, requiring less time and solvent.[2][4][6] UAE uses sound waves to disrupt cell walls, while MAE uses microwave energy to heat the solvent and plant material.[2][6]
Q3: How can I effectively purify a crude extract containing flavonoid glycosides?
A3: A multi-step chromatographic approach is typically necessary for successful purification.[1]
-
Initial Fractionation: The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to enrich the glycoside fraction.[7]
-
Preliminary Column Chromatography: Open column chromatography with stationary phases like silica (B1680970) gel, reversed-phase C18, or polyamide is used for initial separation and removal of major impurities.[1][8][9]
-
High-Resolution Techniques: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a key step for obtaining high-purity compounds.[1][10] High-Speed Counter-Current Chromatography (HSCCC) is another efficient method for separating complex mixtures.[8][11]
Q4: My purified flavonoid glycoside shows low bioactivity. What could be the reason?
A4: Low bioactivity can stem from several factors:
-
Degradation: The compound may have degraded during extraction or purification due to exposure to harsh conditions like high temperatures or extreme pH.[1]
-
Purity: The sample may still contain impurities that interfere with the bioassay. Purity should be re-assessed using analytical HPLC or LC-MS.
-
Structural Changes: The extraction process might have altered the chemical structure of the flavonoid glycoside, for instance, through hydrolysis of the glycosidic bond.
Troubleshooting Guides
Issue 1: Low Yield of Flavonoid Glycosides in the Crude Extract
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The polarity of the extraction solvent may not be optimal for your target compound. Flavonoid glycosides are generally polar and extract well with alcohols or alcohol-water mixtures.[3] Systematically test different solvent systems (e.g., varying percentages of ethanol or methanol in water).[2][12] |
| Inefficient Extraction Technique | Traditional methods like maceration may not be efficient enough.[5] Consider using modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve yield and reduce extraction time.[4] |
| Degradation During Extraction | High temperatures can degrade flavonoid glycosides.[1] If using heat-assisted methods, ensure the temperature does not exceed the stability limit of your compound (typically below 50-60°C for rotary evaporation).[7][10] Use of antioxidants like ascorbic acid during extraction can also prevent degradation.[4] |
| Improper Plant Material Preparation | Inefficient grinding of the plant material can limit solvent access to the cells. Ensure the plant material is dried and ground to a fine powder to maximize surface area.[4][7] A particle size smaller than 0.5 mm is often optimal.[13] |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Silica gel may not be suitable for all separations, especially for highly polar compounds which can adsorb irreversibly.[1] Consider using reversed-phase C18, polyamide, or Sephadex LH-20.[1][8] |
| Suboptimal Mobile Phase | The solvent system may not have the correct polarity to resolve the compounds of interest. Optimize the mobile phase by running preliminary TLC in various solvent systems. For column chromatography, a solvent system that gives an Rf value of 0.2-0.3 for the target compound on TLC is a good starting point. A shallow gradient can improve the separation of compounds with similar retention factors.[7] |
| Column Overloading | Loading too much sample onto the column will result in broad, overlapping peaks. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Sample Loading Issues | If the sample is not soluble in the mobile phase, it can lead to poor separation.[14] Use a "dry loading" technique: dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, dry it, and then load the powder onto the column.[15] |
Issue 3: Contaminated Final Product
| Possible Cause | Troubleshooting Steps |
| Presence of Pigments and Lipids | Chlorophylls, lipids, and waxes are common contaminants that can make the extract sticky and dark.[7] Perform a pre-extraction defatting step by washing the powdered plant material with a non-polar solvent like hexane.[3][7] |
| Co-eluting Impurities | The chosen chromatographic method may not be sufficient to separate all impurities.[1] Employ a multi-step purification strategy using different stationary phases (e.g., normal phase followed by reversed-phase).[1] Preparative HPLC is often necessary for final purification to achieve high purity.[1][10] |
| Phenolic Compounds and Tannins | These compounds are abundant in plants and often co-extract with flavonoids.[7] Polyamide column chromatography can be effective in removing phenolic impurities.[9] |
| Polysaccharides | High molecular weight sugars can be co-extracted, especially with aqueous solvent systems.[7] These can often be removed by precipitation with a higher concentration of ethanol. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Flavonoids
| Extraction Method | Plant Material | Solvent | Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Eucommia ulmoides leaves | 70% Ethanol | 169.3 mg/g | [16] |
| Microwave-Assisted Extraction (MAE) | Moringa oleifera leaves | - | 26 ± 2% extract yield, 2 ± 0.5 mg Eq quercetin/g | [2] |
| Pressurized Liquid Extraction (PLE) | Moringa oleifera leaves | - | 56 ± 2% extract yield, 6.5 ± 0.2 mg Eq quercetin/g | [2] |
| Soxhlet Extraction | Annona deceptrix leaves | Ethanol | 58.14 mg GAE/g DW (Total Phenolics) | [16] |
| Maceration | Annona deceptrix leaves | Ethanol | 5.03 mg QE/g DW (Total Flavonoids) | [16] |
Table 2: Purity of Flavonoid Glycosides After Preparative HPLC/HSCCC
| Compound | Source | Purification Method | Purity | Reference |
| Chlorogenic acid | Lonicera japonica | Prep-HPLC | 99.5% | [10] |
| Lonicerin | Lonicera japonica | Prep-HPLC | 98.7% | [10] |
| Rutin | Lonicera japonica | Prep-HPLC | 99.3% | [10] |
| Hyperoside | Psidium guajava | HSCCC | >95% | [11] |
| Isoquercitrin | Psidium guajava | HSCCC | >95% | [11] |
| Reynoutrin | Psidium guajava | HSCCC | >95% | [11] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Flavonoid Glycosides
-
Preparation: Dry the plant material at a temperature not exceeding 45°C and grind it into a fine powder.[7]
-
Extraction: Weigh 50 mg of the homogenized powder into a 2 mL tube and add 0.5 mL of an 80% ethanol-water solution.[5][17]
-
Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).[5][18]
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.[5]
-
Collection: Collect the supernatant. Repeat the extraction process on the plant residue two more times for exhaustive extraction.[7]
-
Concentration: Combine the supernatants and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C.[7]
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Crude Extract
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water through it.[5]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., water with a small percentage of organic solvent). Dilute the extract with water to a final volume of 2 mL.[5] Pass the diluted extract through the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[5]
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove highly polar impurities like sugars.
-
Elution: Elute the flavonoid glycosides with a stronger solvent, such as methanol or an increasing concentration of ethanol in water.[19] Collect the eluate for further purification or analysis.
Protocol 3: Preparative HPLC for Final Purification
-
Sample Preparation: Dissolve the partially purified extract from SPE or column chromatography in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Column: A preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) in water with 0.1% formic acid (Solvent A).[1]
-
Gradient Program: An optimized gradient is crucial. A typical starting point could be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-100% B; followed by washing and re-equilibration steps.[1] This must be optimized for each specific separation.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks corresponding to the target compounds.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Combine fractions with high purity and evaporate the solvent.
Visualizations
Caption: General workflow for flavonoid glycoside extraction and purification.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? | MDPI [mdpi.com]
- 5. A Validated Ultrasound-Assisted Extraction Coupled with SPE-HPLC-DAD for the Determination of Flavonoids in By-Products of Plant Origin: An Application Study for the Valorization of the Walnut Septum Membrane [mdpi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. journals.ekb.eg [journals.ekb.eg]
- 18. benchchem.com [benchchem.com]
- 19. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of acylated flavonoid glycosides during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of acylated flavonoid glycosides during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my acylated flavonoid glycosides degrading during extraction?
Acylated flavonoid glycosides are notoriously unstable compounds susceptible to degradation from several factors during the extraction process. The primary causes of degradation include:
-
Thermal Instability: These molecules are particularly sensitive to heat.[1] High temperatures used during sample drying or extraction can lead to the hydrolysis of glycosidic bonds and the loss of acyl groups, ultimately breaking down the flavonoid structure.[2][3][4][5] Degradation can become significant at temperatures above 70°C.[2][6]
-
pH Extremes: The pH of the extraction solvent is critical. Flavonoids are generally more stable in slightly acidic conditions.[1][7] Alkaline environments (pH > 7) can cause rapid degradation and structural changes.[7][8]
-
Enzymatic Activity: Plants contain endogenous enzymes, such as glycosidases and polyphenol oxidases, which are released when the plant tissue is disrupted.[9] These enzymes can cleave sugar moieties and oxidize the flavonoid structure, leading to significant losses.[9]
-
Oxidation: Exposure to oxygen, especially when combined with high temperatures or light, can lead to oxidative degradation of the flavonoid structure.[10]
Q2: What is the optimal method for drying plant material to preserve acylated flavonoid glycosides?
The drying process is a critical first step. High-temperature drying methods should be avoided.
-
Recommended: Lyophilization (freeze-drying) is the preferred method as it avoids thermal degradation and preserves the integrity of thermolabile compounds like acylated flavonoid glycosides.[1][11]
-
To Avoid: High-temperature oven drying can cause significant degradation before the extraction process even begins.[1]
Q3: Which extraction solvent is best for acylated flavonoid glycosides?
The choice of solvent is crucial for both extraction efficiency and stability.
-
General Recommendation: Mixtures of alcohol and water, such as 70% methanol (B129727) or 70% ethanol, are highly effective for extracting polar flavonoid glycosides.[1][9][12]
-
Acidification: To improve stability, especially for anthocyanins, the extraction solvent can be slightly acidified. For example, using 0.1% hydrochloric acid (HCl) or formic acid in the methanol/ethanol solution can help maintain an optimal pH and stabilize the flavonoid structure.[1]
-
Additives: The inclusion of an antioxidant like ascorbic acid in the extraction solvent can help prevent oxidative degradation.[11]
Q4: Should I use modern or conventional extraction techniques?
Modern techniques are generally superior for extracting sensitive compounds.
-
Modern Techniques (Recommended): Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended.[11][13] They offer higher extraction efficiency in shorter times and at lower temperatures, which is crucial for minimizing thermal degradation.[1][14]
-
Conventional Techniques (Use with Caution): Traditional methods like Soxhlet extraction often use high temperatures over extended periods, which can lead to significant degradation of acylated flavonoid glycosides.[1][12] If using methods like maceration, ensure it is performed at controlled, low temperatures.
Troubleshooting Guide
Problem 1: Low yield of the target acylated flavonoid glycoside in the final extract.
This is a common issue that can stem from inefficient extraction or degradation.
dot
Caption: Troubleshooting logic for low glycoside yield.
Problem 2: The extract is dark and sticky, and purification by chromatography is difficult.
This indicates the co-extraction of undesirable compounds like pigments, tannins, and polysaccharides.
-
Troubleshooting Strategy 1: Pre-Extraction Defatting: Before the primary extraction, wash the dried, powdered plant material with a non-polar solvent such as hexane. This will remove lipids and waxes that contribute to the sticky consistency.[15]
-
Troubleshooting Strategy 2: Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge for a preliminary cleanup of the crude extract. This can effectively separate the target glycosides from more polar (sugars) or less polar (pigments) contaminants.[15]
-
Troubleshooting Strategy 3: Solvent Partitioning: After initial extraction and concentration, suspend the crude extract in water. Then, partition it successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. Flavonoid glycosides are often enriched in these fractions, leaving behind highly polar or non-polar impurities.[15]
Data Presentation: Impact of Extraction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of different extraction parameters on flavonoid yield and stability.
Table 1: Effect of Temperature and Solvent on Flavonoid Extraction
| Plant Material | Target Compound | Extraction Method | Solvent | Temperature (°C) | Relative Yield/Stability | Reference |
| Onion | Quercetin Glycosides | Thermal Roasting | N/A | 180 | Significant degradation to aglycone | [5] |
| Black Carrot | Acylated Anthocyanins | Thermal Treatment | Aqueous | 95 | High stability due to acylation | [3] |
| Strawberry | Anthocyanin Glycosides | Thermal Treatment | Aqueous | 95 | Less stable than acylated forms | [2] |
| Pine Needles | Acylated Flavonols | Roasting/Steaming | N/A | >100 | Initial increase (3 min), then decrease | [16] |
| Noni Leaves | Flavonol Glycosides | Roasting | N/A | 175-250 | Degradation increases with temperature | [17] |
Experimental Protocols & Workflows
A successful extraction protocol focuses on minimizing exposure to heat, oxygen, and enzymatic activity from sample preparation through to the final extract.
dot
Caption: Recommended workflow for acylated flavonoid glycoside extraction.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves to disrupt cell walls, enhancing extraction efficiency at lower temperatures.[1][14]
-
Sample Preparation: Weigh 1.0 g of finely powdered, freeze-dried plant material into an extraction vessel.
-
Solvent Addition: Add 20 mL of pre-chilled extraction solvent (e.g., 70% methanol:water with 0.1% formic acid). The solid-to-solvent ratio should be optimized but 1:20 (w/v) is a good starting point.
-
Sonication: Place the vessel in an ultrasonic bath.
-
Extraction Parameters: Set the temperature to 45°C and the time to 40 minutes.
-
Recovery: After extraction, immediately filter the mixture through a 0.45 µm filter to remove particulate matter.
-
Concentration: Concentrate the filtrate using a rotary evaporator with the water bath temperature kept below 40°C.
-
Storage: Store the final extract at -20°C or below in an amber vial, preferably under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Visualizing Degradation Pathways
Understanding how these molecules degrade is key to preventing it. The primary degradation routes involve the cleavage of acyl and glycosyl groups, followed by the breakdown of the flavonoid aglycone.
dot
Caption: Simplified degradation pathway of acylated flavonoid glycosides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation of Acylated and Nonacylated Anthocyanins | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantitative Changes of Flavonol Glycosides from Pine Needles by Cultivar, Harvest Season, and Thermal Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Similar Flavonoids
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of structurally similar flavonoids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC separation of flavonoids, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I experiencing poor resolution or co-elution of my flavonoid analytes?
Answer:
Poor resolution is a common challenge when separating structurally similar flavonoids. Several factors related to the mobile phase and other HPLC parameters can be adjusted to improve separation.
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution. Ensure your column is in good condition.
-
System Suitability: Run a standard mixture with known separation characteristics to confirm your HPLC system is performing correctly.[1]
Optimization Strategies:
-
Mobile Phase Composition: The choice of organic solvent and the use of additives are critical.
-
Solvent Selection: Acetonitrile (B52724) is often preferred over methanol (B129727) as it can provide better separation efficiency for flavonoids.[1]
-
Acidic Modifiers: The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous mobile phase is highly recommended.[1][2][3] This suppresses the ionization of the phenolic hydroxyl groups on the flavonoids and minimizes interactions with residual silanol (B1196071) groups on the stationary phase, leading to improved peak shape and selectivity.[1][4]
-
-
Gradient Elution: For complex mixtures of flavonoids, a gradient elution is generally more effective than an isocratic one. A shallow gradient, where the concentration of the organic solvent is increased slowly, can significantly improve the resolution of closely eluting compounds.[1][5]
-
Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of the separation.
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, which may enhance the separation of critical pairs.[1][7][8] However, this will also lead to longer run times.[1][8]
Question: What is causing my flavonoid peaks to tail or show fronting?
Answer:
Poor peak shape, such as tailing or fronting, can compromise resolution and the accuracy of quantification.
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: The hydroxyl groups of flavonoids can interact with residual silanol groups on the silica-based C18 column, causing peak tailing.[1][4]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1][4]
-
Column Contamination: Contaminants from previous injections can interact with the analytes.[1][4]
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, peak fronting can occur.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]
-
-
Column Overload: Severe mass overload can also result in peak fronting.[1]
-
Solution: Decrease the injection volume.[1]
-
Question: My retention times are fluctuating between injections. What are the potential causes?
Answer:
Inconsistent retention times can make peak identification and quantification unreliable.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before starting a sequence.
-
Solution: Increase the column equilibration time between runs.[1]
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to shifts in retention times.[1]
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[1]
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause an inconsistent flow rate.[1]
-
Solution: Perform regular pump maintenance, check for leaks, and ensure the pump is delivering a steady flow.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating similar flavonoids?
A1: A good starting point is to use a reversed-phase C18 column with a gradient elution. The mobile phase can consist of water with 0.1% formic acid as solvent A and acetonitrile with 0.1% formic acid as solvent B. A shallow gradient from a low to a high percentage of acetonitrile is recommended. Set the column temperature to around 30-40°C and the flow rate to 1.0 mL/min.
Q2: How does the pH of the mobile phase affect the separation of flavonoids?
A2: The pH of the mobile phase plays a crucial role in flavonoid separation by influencing the ionization state of the analytes.[9][10] Flavonoids contain phenolic hydroxyl groups, which are weakly acidic. At a higher pH, these groups can deprotonate, making the flavonoid more polar and reducing its retention time on a reversed-phase column.[9] By adding a small amount of acid (e.g., 0.1% formic acid) to lower the pH, the ionization of these hydroxyl groups is suppressed. This leads to more consistent retention and improved peak shapes.[1]
Q3: Should I use methanol or acetonitrile as the organic solvent in my mobile phase?
A3: Both methanol and acetonitrile can be used for the separation of flavonoids. However, acetonitrile often provides better separation efficiency and lower viscosity, which can result in sharper peaks and lower backpressure.[1] It is recommended to start with acetonitrile, but methanol can also be tested as it may offer different selectivity for certain flavonoid separations.
Q4: Is an isocratic or gradient elution better for separating a mixture of flavonoids?
A4: For a mixture of flavonoids with a range of polarities, a gradient elution is generally superior.[1] An isocratic elution may not provide sufficient resolution for all compounds, and it can lead to long run times for strongly retained flavonoids. A gradient allows for the separation of a wider range of analytes in a reasonable amount of time with good resolution.[1]
Data Presentation
Table 1: Example Gradient Elution Programs for Flavonoid Separation
| Time (min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) | Reference |
| 0-5 | 80 | 20 | 0.6 | [11] |
| 5-25 | 80 → 79 | 20 → 21 | 0.6 | [11] |
| 25-45 | 79 → 50 | 21 → 50 | 0.6 | [11] |
| 0 | 65 | 35 | 1.0 | [2] |
| 13 | 20 | 80 | 1.0 | [2] |
| 15 | 15 | 85 | 1.0 | [2] |
| 17.5 | 5 | 95 | 1.0 | [2] |
| 27.5 | 65 | 35 | 1.0 | [2] |
Table 2: Effect of Mobile Phase Organic Solvent on Flavonoid Isomer Separation
| Organic Solvent | Observation | Recommendation | Reference |
| Acetonitrile | Generally provides better separation efficiency and sharper peaks. | Optimal for analyzing common buckwheat sprout extract. | [8] |
| Methanol | Peaks were not completely separated. | Not recommended for the separation of flavonoid isomers in common buckwheat sprout extract. | [8] |
Experimental Protocols
Representative HPLC Method for the Separation of Similar Flavonoids
This protocol is a general guideline and should be optimized for specific applications.
-
Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, thermostatted column compartment, and a diode-array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: 10% to 40% B
-
40-45 min: 40% to 10% B
-
45-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: Diode-array detector monitoring at wavelengths relevant to flavonoids, such as 280 nm and 360 nm.[1][6]
-
Injection Volume: 10 µL.[1]
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[1]
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor resolution of flavonoids.
Caption: Decision tree for troubleshooting HPLC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scienggj.org [scienggj.org]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. mdpi.com [mdpi.com]
- 9. veeprho.com [veeprho.com]
- 10. moravek.com [moravek.com]
- 11. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Co-extraction of Tannins and Chlorophylls with Flavonoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of co-extraction of tannins and chlorophylls (B1240455) with flavonoids from plant materials.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your flavonoid extraction and purification experiments.
Problem 1: My flavonoid extract is green, indicating high chlorophyll (B73375) contamination.
Cause: Chlorophylls are readily extracted along with flavonoids, especially when using organic solvents like ethanol (B145695) and methanol (B129727) on fresh or improperly dried plant material.
Solutions:
-
Solvent Selection & Modification:
-
Initial Extraction with a Non-polar Solvent: Before flavonoid extraction, pre-wash your plant material with a non-polar solvent like hexane (B92381). This will remove a significant portion of the chlorophylls and other lipids.[1]
-
Low-Temperature Extraction: Perform your extraction at sub-zero temperatures (e.g., -20°C). Lower temperatures reduce the solubility of chlorophylls in the extraction solvent.
-
-
Post-Extraction Purification:
-
Solvent Partitioning: After your initial extraction, partition the crude extract between a polar solvent (like aqueous methanol or ethanol) and a non-polar solvent (like hexane or petroleum ether). Flavonoids will preferentially remain in the polar phase, while chlorophylls will move to the non-polar phase.
-
Column Chromatography:
-
Silica (B1680970) Gel Column Chromatography: Chlorophylls can be separated from flavonoids on a silica gel column. Chlorophylls, being less polar, will elute first with less polar solvent systems (e.g., chloroform:methanol:toluene).[1]
-
Size-Exclusion Chromatography (e.g., Sephadex LH-20): This method separates molecules based on size. Chlorophylls, being larger molecules than many flavonoids, can be effectively separated.
-
-
Problem 2: My extract shows high tannin content, which interferes with downstream applications and assays.
Cause: Tannins are polyphenolic compounds that are often co-extracted with flavonoids due to their similar polarities.
Solutions:
-
Adsorbent-Based Purification:
-
Polyamide Column Chromatography: Polyamide forms hydrogen bonds with the phenolic hydroxyl groups of tannins, leading to their retention on the column. Flavonoids can then be eluted with a suitable solvent.[2][3][4]
-
Macroporous Resin Chromatography: Certain macroporous resins can selectively adsorb tannins from the extract. The selection of the appropriate resin and elution conditions is crucial for effective separation.[5][6][7][8][9][10]
-
Collagen Fiber Adsorbent: Collagen has a high affinity for tannins and can be used to selectively remove them from extracts.[3]
-
-
Precipitation:
-
Gelatin Precipitation: Tannins bind to proteins like gelatin and precipitate out of the solution. This is a classic method for tannin removal.
-
-
Solvent System Optimization:
Problem 3: I am losing a significant amount of flavonoids during the purification process.
Cause: The purification steps, while necessary to remove contaminants, can also lead to the loss of the target flavonoid compounds.
Solutions:
-
Optimize Chromatography Conditions:
-
Gradient Elution: Use a gradient elution strategy in column chromatography. Start with a less polar solvent to elute less retained compounds and gradually increase the polarity to elute your target flavonoids. This can improve separation and reduce the loss of flavonoids in mixed fractions.
-
Flow Rate: A slower flow rate during column chromatography can improve resolution and reduce the band broadening of your flavonoid peak, leading to better separation and less loss.
-
-
Monitor Fractions:
-
Thin-Layer Chromatography (TLC): Use TLC to analyze the fractions collected from your column. This will help you identify the fractions containing your flavonoids of interest and pool them accordingly, minimizing the inclusion of unwanted fractions and the discarding of flavonoid-containing ones.
-
-
Method Selection:
-
Choose a purification method with high selectivity for the contaminants you are trying to remove. For example, if tannins are the primary issue, polyamide or collagen-based methods are highly effective.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting flavonoids while minimizing tannin and chlorophyll co-extraction?
There is no single "best" solvent, as the optimal choice depends on the specific plant material and the target flavonoids. However, some general guidelines are:
-
Methanol and Ethanol (70-80% aqueous solutions): These are generally effective for extracting a broad range of flavonoids.[13][14][15]
-
Acetone (B3395972) (aqueous solutions): Acetone can also be a good solvent for flavonoid extraction and in some cases, may extract fewer tannins than aqueous ethanol.[16][17][18]
-
Water: While water is a polar solvent and can extract some flavonoids, it also tends to extract a higher amount of tannins.[11][12][19]
-
Pre-extraction with Hexane: To minimize chlorophyll, a pre-extraction step with a non-polar solvent like hexane is highly recommended, especially for fresh plant material.[1]
Q2: How can I quantify the amount of flavonoids, tannins, and chlorophyll in my extract?
-
Flavonoids: The aluminum chloride colorimetric method is a common and relatively simple method for quantifying total flavonoid content.[11][20][21] High-Performance Liquid Chromatography (HPLC) can be used for the separation and quantification of individual flavonoid compounds.[13][22]
-
Tannins: The Folin-Ciocalteu method can be used to estimate total phenolic content, which includes tannins. More specific methods for tannins include the vanillin-HCl assay or precipitation with bovine serum albumin (BSA).[11][16][20][21]
-
Chlorophyll: The chlorophyll content can be determined spectrophotometrically by measuring the absorbance at specific wavelengths (usually around 645 nm and 663 nm) in an acetone extract.[11]
Q3: Can I use the same purification method to remove both tannins and chlorophylls?
While some methods may have an effect on both, it is generally more effective to use a combination of techniques. For instance, you could first perform a solvent partition with hexane to remove the bulk of the chlorophylls and then use polyamide or macroporous resin chromatography to remove the tannins.
Q4: What are the key parameters to optimize for macroporous resin chromatography for flavonoid purification?
The key parameters to optimize include:
-
Resin Selection: Different resins have different polarities and pore sizes. Screening various resins is crucial to find the one with the best adsorption and desorption characteristics for your specific flavonoids.[6][7][9]
-
Sample pH: The pH of the sample solution can affect the adsorption of flavonoids and tannins onto the resin.[6]
-
Flow Rate: A slower flow rate during sample loading and elution generally leads to better separation.[6]
-
Elution Solvent: The type and concentration of the elution solvent (commonly ethanol-water mixtures) will determine the desorption of the bound compounds. A stepwise or gradient elution is often used to first wash away impurities and then elute the flavonoids.[6][10]
Data Presentation
Table 1: Comparison of Solvent Efficiency for Flavonoid and Tannin Extraction
| Plant Material | Solvent | Total Flavonoid Content (mg QE/g) | Total Tannin Content (mg TAE/g) | Reference |
| Strobilanthes kunthiana Leaves | Aqueous | 25.3 ± 0.57 | 18.6 ± 0.44 | [11] |
| Ethanolic | 15.6 ± 0.44 | 12.3 ± 0.33 | [11] | |
| Centella asiatica (Oven-dried) | 70% Acetone | 3.05 ± 0.11 | 0.78 ± 0.01 | [17][18] |
| 70% Ethanol | 2.50 ± 0.05 | 0.65 ± 0.02 | [17][18] | |
| 70% Methanol | 2.15 ± 0.08 | 0.55 ± 0.03 | [17][18] | |
| Boiled Water | 1.50 ± 0.06 | 0.45 ± 0.01 | [17][18] |
QE: Quercetin Equivalents; TAE: Tannic Acid Equivalents
Table 2: Efficiency of Purification Methods for Flavonoid Enrichment
| Purification Method | Plant Material/Extract | Initial Flavonoid Purity | Final Flavonoid Purity | Fold Increase | Reference |
| D101 Macroporous Resin | Polygonum perfoliatum L. | 12.74% | 43.00% | 3.38 | [23] |
| D101 Macroporous Resin + Polyamide | Polygonum perfoliatum L. | 12.74% | 59.02% | 4.63 | [23] |
| AB-8 Macroporous Resin | Sophora tonkinensis Gagnep. | Not specified | Significantly Increased | - | [6] |
| AB-8 Macroporous Resin | Ginkgo biloba leaves | 7.08% | 36.20% | 5.11 | [8] |
Experimental Protocols
Protocol 1: Purification of Flavonoids using Macroporous Resin Column Chromatography
This protocol is a general guideline and should be optimized for your specific sample.
-
Resin Pre-treatment:
-
Soak the macroporous resin (e.g., AB-8 or D101) in ethanol for 24 hours to swell and remove any residual monomers.
-
Wash the resin extensively with deionized water until the effluent is clear and neutral.
-
-
Column Packing:
-
Prepare a slurry of the pre-treated resin in deionized water.
-
Pour the slurry into a glass column and allow it to settle, ensuring there are no air bubbles.
-
Equilibrate the packed column by passing deionized water through it.
-
-
Sample Loading:
-
Washing:
-
After loading, wash the column with deionized water to remove unbound impurities like sugars and some polar compounds.
-
-
Elution:
-
Elute the adsorbed compounds using a stepwise or gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor them by TLC or a spectrophotometer to identify the flavonoid-containing fractions. Flavonoids are typically eluted with 40-70% ethanol.
-
-
Regeneration:
-
After elution, regenerate the resin by washing it with a high concentration of ethanol or another suitable solvent, followed by deionized water.
-
Protocol 2: Removal of Tannins using Polyamide Column Chromatography
-
Polyamide Preparation:
-
Swell the polyamide powder in the initial mobile phase (e.g., water or a low-concentration organic solvent) for several hours.
-
-
Column Packing:
-
Pack the column with the polyamide slurry as described for the macroporous resin.
-
Equilibrate the column with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in the initial mobile phase.
-
Load the sample onto the column at a controlled flow rate.
-
-
Elution:
-
Begin elution with a polar solvent like water or a low percentage of ethanol. Flavonoids will start to elute while tannins will be retained.
-
Gradually increase the concentration of the organic solvent (e.g., methanol or ethanol) to elute the flavonoids.
-
To recover the tannins for other purposes, a more polar or alkaline solvent can be used for elution after the flavonoids have been collected.[4]
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC or HPLC to identify the flavonoid-rich fractions and to check for the absence of tannins.
-
Visualizations
Caption: A generalized workflow for the extraction and purification of flavonoids.
Caption: Key factors influencing the outcome of flavonoid extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 11. plantsjournal.com [plantsjournal.com]
- 12. [PDF] Quantitative estimation of total phenolic, flavonoids, tannin and chlorophyll content of leaves of Strobilanthes Kunthiana (Neelakurinji) | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. Conventional and Emerging Extraction Processes of Flavonoids [mdpi.com]
- 16. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 17. researchgate.net [researchgate.net]
- 18. myfoodresearch.com [myfoodresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. phytojournal.com [phytojournal.com]
- 21. ijrcs.org [ijrcs.org]
- 22. azolifesciences.com [azolifesciences.com]
- 23. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Herbacetin Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of herbacetin (B192088), a promising flavonoid compound, in various experimental conditions. Addressing common issues of degradation and precipitation, this resource offers troubleshooting solutions, detailed experimental protocols, and quantitative data to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: My herbacetin solution is changing color and showing reduced biological activity. What is happening?
A1: Herbacetin, like many flavonoids, is susceptible to degradation, which can be accelerated by factors such as pH, temperature, light, and the presence of oxygen. The observed color change is a common indicator of flavonoid degradation, leading to the formation of byproducts that may lack the desired biological activity.[1] To mitigate this, it is crucial to control these environmental factors during your experiments.
Q2: I'm observing a precipitate forming in my aqueous herbacetin stock solution. Why is this occurring and how can I prevent it?
A2: Herbacetin has poor solubility in water.[1][2][3][4] Precipitation is likely due to the compound coming out of solution, especially if the concentration is near its solubility limit. This can be worsened by changes in temperature or pH.[1] To address this, consider preparing your stock solution in an organic solvent such as DMSO, ethanol, or methanol, where herbacetin is more soluble.[2][4][5][6] For aqueous working solutions, a co-solvent system or the use of solubility enhancers like cyclodextrins can be effective.[1][2]
Q3: What are the optimal storage conditions for herbacetin solutions?
A3: To maintain the integrity of your herbacetin solutions, store them at low temperatures (-20°C or -80°C) and protected from light by using amber vials or by wrapping the container in aluminum foil.[7] For long-term storage, it is also advisable to purge the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.[1]
Q4: Can I use co-solvents to improve herbacetin solubility in my cell culture experiments?
A4: Yes, using a co-solvent like DMSO is a common practice. However, it is critical to be mindful of the final concentration of the organic solvent in your cell culture medium, as high concentrations can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5% (v/v). Always include a vehicle control (media with the same concentration of the co-solvent) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in Aqueous Solution | Poor water solubility of herbacetin. | Prepare stock solutions in DMSO or ethanol. Use a co-solvent system for aqueous working solutions. Consider using solubility enhancers like HP-β-cyclodextrin.[1][2] |
| Color Change of Solution | Degradation of the herbacetin compound. | Protect solutions from light and heat. Use degassed solvents and consider storing under an inert atmosphere. Prepare fresh solutions before use. |
| Inconsistent Experimental Results | Instability of herbacetin under experimental conditions (e.g., physiological pH, 37°C). | Perform a stability study of herbacetin in your specific experimental buffer or media. Maintain a slightly acidic to neutral pH if possible.[1][7] |
| Low Recovery from Extraction | Thermal degradation or enzymatic activity during extraction. | Use extraction methods that minimize heat exposure. Ensure the pH of the extraction solvent is slightly acidic.[7] |
Quantitative Data Summary
The stability and solubility of herbacetin are critical parameters for experimental design. The following tables provide quantitative data on herbacetin and its structurally similar analogs, kaempferol (B1673270) and quercetin (B1663063), to guide your research.
Disclaimer: Data for kaempferol and quercetin are provided as a proxy due to the limited availability of quantitative stability data for herbacetin. Herbacetin is 8-hydroxykaempferol, and its additional hydroxyl group may influence its stability and solubility.
Table 1: Solubility of Herbacetin and Analogs in Various Solvents
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| Herbacetin | DMSO | 30 - 100[4][6] | Room Temperature |
| Ethanol | 2 - 5[4] | Room Temperature | |
| Water | Insoluble[4] | Room Temperature | |
| Kaempferol | Ethanol | ~11[8] | Room Temperature |
| DMSO | ~10[8] | Room Temperature | |
| Dimethyl Formamide | ~3[8] | Room Temperature | |
| Water | Sparingly soluble | Room Temperature |
Table 2: Degradation Kinetics of Quercetin (as a proxy for Herbacetin) at Different pH Values and Temperatures
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 6.0 | 37 | 0.0083[7] | 83.5 |
| 7.5 | 37 | 0.375[7] | 1.8 |
| 7.0 (estimated) | 50 | 0.245[7] | 2.8 |
| 7.0 (estimated) | 65 | 1.42[7] | 0.5 |
| 12 | 22 | - | < 0.23 |
Half-life (t½) was calculated using the formula t½ = 0.693 / k for first-order kinetics.
Experimental Protocols
Protocol 1: Determination of Herbacetin Solubility
This protocol outlines the shake-flask method, a common technique for determining the solubility of a compound in a specific solvent.
Materials:
-
Herbacetin powder
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
HPLC system with UV detector
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of herbacetin powder to a glass vial containing a known volume of the selected solvent.
-
Seal the vial tightly and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow undissolved particles to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of herbacetin using a validated HPLC method.[9]
-
The determined concentration represents the solubility of herbacetin in that solvent at the specified temperature.
Protocol 2: Stability Testing of Herbacetin by HPLC
This protocol describes a forced degradation study to assess the stability of herbacetin under various stress conditions.
Materials:
-
Herbacetin stock solution (e.g., 1 mg/mL in methanol)
-
0.1 M HCl (for acidic degradation)
-
0.1 M NaOH (for basic degradation)
-
3% H₂O₂ (for oxidative degradation)
-
HPLC system with a C18 column and UV detector
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acidic Degradation: Mix an aliquot of the herbacetin stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set time, taking samples at various intervals. Neutralize the samples with 0.1 M NaOH before HPLC analysis.[1]
-
Basic Degradation: Mix an aliquot of the herbacetin stock solution with 0.1 M NaOH. Incubate at a specific temperature for a set time, taking samples at various intervals. Neutralize the samples with 0.1 M HCl before HPLC analysis.[1]
-
Oxidative Degradation: Mix an aliquot of the herbacetin stock solution with 3% H₂O₂. Keep the mixture at room temperature, taking samples at various intervals for HPLC analysis.[1]
-
Thermal Degradation: Place a known amount of solid herbacetin in an oven at a high temperature (e.g., 80°C) for a specified duration. Dissolve the sample in a suitable solvent for HPLC analysis.[1]
-
Photolytic Degradation: Expose a solution of herbacetin to UV and visible light in a photostability chamber. Analyze samples at different time points by HPLC.[1]
HPLC Analysis:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is commonly used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 270 nm and 370 nm).[1]
The percentage of herbacetin remaining at each time point is calculated to determine the degradation rate.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in herbacetin research, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Herbacetin | 527-95-7 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
optimizing temperature and time for microwave-assisted flavonoid extraction
Welcome to the technical support center for microwave-assisted flavonoid extraction (MAE). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions related to optimizing extraction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in microwave-assisted flavonoid extraction?
A1: Temperature is a critical parameter in MAE. An increase in temperature generally enhances the extraction efficiency by increasing the solubility and diffusion rates of flavonoids from the plant matrix into the solvent.[1][2] Heat can also disrupt plant cell walls, facilitating the release of bioactive compounds.[3][4] However, excessively high temperatures can lead to the thermal degradation of heat-sensitive flavonoids.[5]
Q2: How does extraction time influence the yield of flavonoids?
A2: Extraction time is another crucial factor. Initially, increasing the extraction time leads to a higher yield of flavonoids as more of the compounds are able to migrate from the sample into the solvent.[6][7] However, after reaching an optimal point, prolonged exposure to microwave radiation can cause degradation of the flavonoids, leading to a decrease in the overall yield.[7][8] Microwave-assisted extraction is known for significantly reducing the extraction time compared to conventional methods like Soxhlet extraction.[9]
Q3: What are the typical ranges for temperature and time in MAE of flavonoids?
A3: The optimal ranges for temperature and time can vary significantly depending on the plant material, the specific flavonoids being targeted, and the solvent used. However, based on various studies, temperatures typically range from 50°C to 110°C, and extraction times are often between 5 and 25 minutes.[10][11][12] It is crucial to perform optimization experiments for each specific application to determine the ideal conditions.
Q4: Can high microwave power compensate for shorter extraction times?
A4: Yes, to an extent. Higher microwave power can accelerate the heating process and enhance the disruption of the plant matrix, potentially leading to higher extraction efficiency in a shorter time.[13][14] However, very high power levels can also lead to localized overheating and degradation of flavonoids.[8] A balance between microwave power, temperature, and extraction time is necessary to maximize yield and preserve the integrity of the extracted compounds.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Flavonoid Yield | 1. Sub-optimal Temperature: The temperature may be too low for efficient extraction. 2. Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of flavonoids. 3. Inappropriate Solvent: The solvent may not have the right polarity to effectively solubilize the target flavonoids. 4. Low Microwave Power: The power level may be insufficient to effectively heat the solvent and disrupt the plant matrix. | 1. Increase Temperature: Gradually increase the extraction temperature in increments (e.g., 10°C) and monitor the yield. Be cautious of exceeding the degradation temperature of your target compounds. 2. Extend Extraction Time: Increase the extraction time in small increments (e.g., 2-5 minutes) to find the optimal duration.[6] 3. Optimize Solvent: Experiment with different solvents (e.g., ethanol (B145695), methanol) and concentrations. An aqueous solution of ethanol or methanol (B129727) is often effective.[9][10] 4. Increase Microwave Power: Cautiously increase the microwave power. Monitor the temperature closely to avoid overheating.[14] |
| Degradation of Flavonoids (indicated by browning of extract or loss of activity) | 1. Excessive Temperature: The extraction temperature is too high, causing thermal decomposition of the flavonoids.[5] 2. Prolonged Extraction Time: Extended exposure to microwave radiation, even at moderate temperatures, can lead to degradation.[7] 3. High Microwave Power: Intense microwave power can create localized "hot spots" that degrade the compounds.[8] | 1. Reduce Temperature: Lower the extraction temperature. It is often a trade-off between extraction efficiency and compound stability.[5] 2. Shorten Extraction Time: Reduce the duration of the extraction. MAE is a rapid technique, and shorter times are often sufficient.[9] 3. Lower Microwave Power: Decrease the microwave power and potentially increase the extraction time to achieve a gentler extraction. |
| Inconsistent Results | 1. Inhomogeneous Sample: The particle size of the plant material is not uniform, leading to uneven microwave heating. 2. Variable Sample-to-Solvent Ratio: Inconsistent ratios can affect the heating profile and extraction efficiency.[15] 3. Fluctuations in Microwave Power: The microwave unit may not be delivering consistent power output. | 1. Standardize Sample Preparation: Ensure the plant material is ground to a uniform and fine powder. 2. Maintain a Consistent Ratio: Use a precise and consistent sample-to-solvent ratio for all experiments.[15] 3. Calibrate and Monitor Equipment: Regularly check the performance of the microwave extractor. |
Experimental Protocols
General Protocol for Microwave-Assisted Flavonoid Extraction
This protocol provides a general framework. The specific parameters (temperature, time, solvent, etc.) should be optimized for your particular sample.
-
Sample Preparation:
-
Dry the plant material to a constant weight.
-
Grind the dried material into a fine, homogeneous powder.
-
-
Extraction Setup:
-
Microwave Extraction:
-
Post-Extraction Processing:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Separate the extract from the solid residue by filtration or centrifugation (e.g., 5000 x g for 15 minutes).[9]
-
The supernatant (the flavonoid-rich extract) can then be used for analysis or further purification.
-
Data Presentation
Table 1: Optimized Conditions for Microwave-Assisted Flavonoid Extraction from Various Plant Sources
| Plant Material | Optimal Temperature (°C) | Optimal Time (min) | Optimal Microwave Power (W) | Flavonoid Yield/Content | Reference |
| Phyllostachys heterocycla leaves | Not specified, power and time optimized | 24.9 | 559 | 4.67% | [9] |
| Onion (Allium cepa L.) | 50 | 5 (constant) | Not specified | Not specified for these conditions | [10] |
| Young Barley Leaves | Not specified, power and time optimized | 11.12 | 1.27 W/g | 80.78% (rutin equivalents) | [6] |
| Vernonia amygdalina leaf | 100 | 7 | 416 | 87.05 ± 1.03 mg QE/g d.w. | [11][12] |
| Avicennia marina stem | Not specified, power and time optimized | 10 | 500 | Not specified for these conditions | [13][16] |
| Armeniaca mume Sieb. Blossom | Not specified, power and time optimized | 5 | 200 | Not specified for these conditions | [3] |
| Sedum aizoon leaves | 57 | 20 | Not specified | 24.87 ± 0.26 mg/g | [4] |
Visualizations
Caption: Workflow for Microwave-Assisted Flavonoid Extraction.
Caption: Troubleshooting Logic for Optimizing Flavonoid Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Enzymatic Extraction of Flavonoids from Armeniaca mume Sieb. Blossom and Their Immunomodulating Effect in Mice with DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. archive.sciendo.com [archive.sciendo.com]
- 7. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal-jps.com [journal-jps.com]
- 9. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 10. Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. umpir.ump.edu.my [umpir.ump.edu.my]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. Optimization of Microwave-Assisted Extraction Process of Total Flavonoids from Salicornia bigelovii Torr. and Its Hepatoprotective Effect on Alcoholic Liver Injury Mice [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Selecting the Right Stationary Phase for Flavoid Glycoside Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate stationary phase for flavonoid glycoside purification. It includes a troubleshooting guide and frequently asked questions to address common challenges encountered during the experimental process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of flavonoid glycoses.
Question: Why am I observing poor peak resolution or co-eluting impurities?
Answer:
Poor peak resolution is a common issue in flavonoid glycoside purification, often stemming from the complexity of plant extracts and the presence of structurally similar compounds. Here are several potential causes and solutions:
-
Inappropriate Stationary Phase Selection: The chosen stationary phase may not have the optimal selectivity for your target compounds.
-
Solution: Consider switching to a stationary phase with a different separation mechanism. For instance, if you are using reversed-phase C18 and experiencing co-elution of polar glycosides, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might provide better separation.[1][2][3] For separation of flavonoid aglycones from glycosides, Sephadex LH-20 can be effective.[4]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving good separation.
-
Solution: Methodically optimize the mobile phase. In reversed-phase chromatography, this involves adjusting the gradient slope, the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol), and the pH.[5][6] Adding a small amount of acid, like formic acid (0.1%), can improve peak shape for acidic flavonoids by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[5][6][7]
-
-
Column Overload: Injecting too much sample can lead to broad, overlapping peaks.[7]
-
Solution: Reduce the sample concentration or the injection volume.[7]
-
-
Isomeric Compounds: Flavonoid glycosides often exist as isomers with very similar chromatographic behavior, making separation challenging.[5][7]
-
Solution: This requires high-efficiency chromatography. Consider using a column with a smaller particle size (e.g., UPLC) or a different selectivity. Tandem mass spectrometry (MS/MS) can be crucial for distinguishing between isomers based on their fragmentation patterns.[5]
-
Question: What are the reasons for low recovery of my target flavonoid glycoside?
Answer:
Low recovery can be attributed to several factors throughout the extraction and purification process.
-
Inefficient Initial Extraction: The initial extraction from the plant material may not be optimal for your target compound.
-
Solution: Optimize the extraction solvent and method. The polarity of the solvent should be matched to the polarity of the target flavonoid glycosides. Techniques like ultrasound-assisted or microwave-assisted extraction can enhance efficiency.[7]
-
-
Irreversible Adsorption to the Stationary Phase: Some flavonoid glycosides may strongly and irreversibly bind to the stationary phase.
-
Solution: High-Speed Counter-Current Chromatography (HSCCC) is a technique that avoids a solid stationary phase, thus eliminating the problem of irreversible adsorption.[8] When using solid stationary phases, ensure the column is properly conditioned and that the mobile phase is strong enough to elute all compounds.
-
-
Compound Degradation: Flavonoid glycosides can be sensitive to harsh conditions.[7]
Question: I am having difficulty purifying highly polar flavonoid glycosides. What should I do?
Answer:
Highly polar flavonoid glycosides can be challenging to retain and separate on traditional reversed-phase columns.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating polar compounds.[1][2][3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent.
-
Use Polar-Embedded Reversed-Phase Columns: These columns have a polar group embedded in the C18 chain, which provides alternative selectivity and can improve the retention of polar analytes.[7][9]
-
Employ Macroporous Resins: For initial cleanup and enrichment of total flavonoids from crude extracts, macroporous resins are very effective.[10][11][12][13][14] Different resins have varying polarities and surface areas, allowing for selection based on the specific properties of the target compounds.[11][12][14]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection of stationary phases for flavonoid glycoside purification.
Question: What are the most common stationary phases used for flavonoid glycoside purification?
Answer:
Several types of stationary phases are commonly employed, each with its own advantages:
-
Reversed-Phase (C18): This is the most widely used stationary phase for HPLC analysis and purification of flavonoids.[6][15][16] It separates compounds based on their hydrophobicity.
-
Sephadex LH-20: This is a size-exclusion chromatography resin that is also capable of adsorbing aromatic compounds.[17][18][19][20] It is particularly useful for separating flavonoids from other compounds and for fractionating flavonoid subclasses.[4][17][18][19][21]
-
Macroporous Resins: These are often used for the initial enrichment and purification of total flavonoids from crude plant extracts.[10][11][12][13][14] They are available in a range of polarities.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are becoming increasingly popular for the separation of polar flavonoid glycosides that are poorly retained on C18 columns.[1][2][3]
-
Polyamide: Polyamide columns can also be used for the separation of flavonoid glycosides and aglycones.[22]
Question: How do I choose the right stationary phase for my specific flavonoid glycoside?
Answer:
The choice of stationary phase depends on the polarity of your target compound and the complexity of the sample matrix. A multi-step approach is often necessary for successful purification.[7]
The following decision tree can guide your selection:
Caption: A decision tree to guide the selection of a stationary phase for flavonoid glycoside purification.
Question: Can you provide a general experimental protocol for flavonoid glycoside purification?
Answer:
A typical workflow for the purification of flavonoid glycosides from a plant extract involves several steps.
Caption: A general experimental workflow for the purification of flavonoid glycosides.
Detailed Methodologies:
1. Initial Extraction:
-
Objective: To extract a broad range of compounds, including flavonoid glycosides, from the plant material.
-
Protocol:
-
Grind the dried plant material to a fine powder.
-
Macerate or sonicate the powder with a suitable solvent. A common choice is 80% aqueous methanol or ethanol (B145695).[15][23]
-
Filter the extract and concentrate it under reduced pressure to obtain the crude extract.
-
2. Preliminary Cleanup with Macroporous Resin:
-
Objective: To enrich the total flavonoid content and remove highly polar or non-polar impurities.
-
Protocol:
-
Select a macroporous resin with appropriate polarity (e.g., AB-8, HPD-100).[10][11][12][13]
-
Dissolve the crude extract in water and load it onto the equilibrated resin column.
-
Wash the column with water to remove sugars and other highly polar impurities.
-
Elute the flavonoid glycosides with an increasing concentration of ethanol in water (e.g., 20%, 40%, 60% ethanol).[24]
-
Collect the fractions and analyze them for flavonoid content.
-
3. Fractionation with Sephadex LH-20:
-
Objective: To separate different classes of flavonoids based on their size and aromaticity.
-
Protocol:
-
Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol, ethanol, or mixtures with water or dichloromethane).[17][18][19]
-
Pack the column with the swollen resin.
-
Dissolve the enriched flavonoid fraction in a small volume of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase and collect fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC.
-
4. Preparative HPLC:
-
Objective: To isolate the target flavonoid glycoside in high purity.
-
Protocol:
-
Select an appropriate preparative HPLC column (e.g., C18 or HILIC).
-
Develop an optimized mobile phase gradient using an analytical HPLC system first. A common mobile phase for C18 is a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.[6][15]
-
Inject the partially purified fraction onto the preparative HPLC system.
-
Collect the peak corresponding to the target compound.
-
Evaporate the solvent to obtain the purified flavonoid glycoside.
-
5. Purity Assessment:
-
Objective: To confirm the purity and identity of the isolated compound.
-
Protocol:
-
Analyze the purified compound using analytical HPLC with a UV detector. A single, sharp, and symmetrical peak indicates high purity.[7]
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound.[7]
-
For complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) is required.[25][26]
-
Data Presentation
Table 1: Comparison of Common Stationary Phases for Flavonoid Glycoside Purification
| Stationary Phase | Separation Principle | Primary Application | Advantages | Disadvantages |
| Reversed-Phase (C18) | Hydrophobic interactions | High-resolution separation and purification of less polar to moderately polar flavonoid glycosides.[15][16] | High efficiency, good reproducibility, wide availability. | Poor retention of very polar glycosides.[1] |
| Sephadex LH-20 | Size-exclusion and adsorption | Fractionation of crude extracts, separation of aglycones from glycosides.[4][17][18][19][20] | Good for initial cleanup, can be used with a variety of organic solvents.[17][18][19] | Lower resolution compared to HPLC phases. |
| Macroporous Resins | Adsorption based on polarity and surface area | Enrichment of total flavonoids from crude extracts.[10][11][12][13][14] | High sample loading capacity, cost-effective for large-scale purification. | Lower resolution, primarily for enrichment. |
| HILIC | Hydrophilic partitioning | Separation of highly polar flavonoid glycosides.[1][2][3] | Excellent retention for polar compounds, complementary selectivity to reversed-phase. | Can have longer equilibration times, sensitive to water content in the mobile phase. |
| Polyamide | Hydrogen bonding | Separation of flavonoid glycosides and aglycones.[22] | Offers different selectivity based on hydrogen bonding. | Can have irreversible adsorption issues. |
Table 2: Properties of Selected Macroporous Resins for Flavonoid Purification
| Resin Model | Polarity | Surface Area (m²/g) | Average Pore Diameter (Å) | Typical Application |
| AB-8 | Weakly Polar | 480-520 | 130-140 | General purpose for flavonoid purification.[10][12][13] |
| HPD-100 | Non-polar | 750-800 | 80-90 | Adsorption of flavonoid C-glycosides.[11] |
| HPD-600 | Polar | 550-600 | 85-95 | Purification of total flavonoids.[14] |
| D101 | Non-polar | 500-550 | 90-100 | Adsorption of less polar flavonoids.[12] |
| NKA-9 | Polar | 700-750 | 40-50 | Adsorption of polar flavonoids.[12] |
References
- 1. researchgate.net [researchgate.net]
- 2. HILIC for separation of co-eluted flavonoids under RP-HPLC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HILIC for separation of co-eluted flavonoids under RP-HPLC mode. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Adsorption and Desorption Characteristics of Total Flavonoids from Acanthopanax senticosus on Macroporous Adsorption Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 16. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [ouci.dntb.gov.ua]
- 21. Isolation and purification of 12 flavonoid glycosides from Ginkgo biloba extract using sephadex LH-20 and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Flavonoid Glycoside Synthesis
Welcome to the technical support center for flavonoid glycoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to help you optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the synthesis of flavonoid glycosides and provides targeted solutions.
FAQ 1: Why is my glycosylation reaction failing or resulting in very low yields?
Several factors can contribute to a failed or low-yielding glycosylation reaction. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Poor Reactivity of the Flavonoid Hydroxyl Group: The reactivity of the hydroxyl groups on the flavonoid aglycone varies significantly based on their position. For instance, the 5-OH group is generally unreactive due to hydrogen bonding with the C4-carbonyl group, while the 7-OH and 4'-OH groups are more accessible.[1]
-
Solution: Employ a more reactive glycosyl donor or a stronger activation method. For less reactive hydroxyl groups, protecting the more reactive hydroxyls to force the reaction at the desired position may be necessary.
-
-
Inactive or Degraded Glycosyl Donor: Glycosyl halides (e.g., acetobromoglucose), commonly used in Koenigs-Knorr reactions, are sensitive to moisture and can degrade over time.
-
Solution: Use a freshly prepared or properly stored glycosyl donor. Ensure all reagents and solvents are anhydrous.
-
-
Ineffective Catalyst or Promoter: The choice and quality of the catalyst or promoter are critical. For example, in the Koenigs-Knorr reaction, the silver or mercury salts used as promoters must be of high quality.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.
-
Solution: Optimize these parameters systematically. For instance, increasing the reaction time or temperature might help overcome activation energy barriers, but be mindful of potential degradation of reactants or products.
-
-
Presence of Water: Most glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor.
-
Solution: Use oven-dried glassware, anhydrous solvents, and perform reactions under an inert atmosphere (e.g., argon or nitrogen).
-
FAQ 2: I'm observing multiple spots on my TLC, indicating side products. How can I minimize their formation?
The formation of side products is a common issue that complicates purification and reduces the yield of the desired flavonoid glycoside.
Common Side Products and Mitigation Strategies:
-
Orthoester Formation: This is a common side reaction, especially when using participating protecting groups on the glycosyl donor.
-
Solution: Careful control of reaction conditions, such as temperature and the nature of the promoter, can minimize orthoester formation.
-
-
Aglycone Degradation: Flavonoids can be sensitive to harsh reaction conditions, particularly strong bases or acids, leading to degradation.
-
Solution: Employ milder reaction conditions. For example, use weaker bases like potassium carbonate instead of potassium hydroxide (B78521) in phase-transfer catalysis.[2]
-
-
Formation of Anomeric Mixtures (α and β isomers): The stereochemical outcome of the glycosylation is crucial. Non-participating protecting groups on the glycosyl donor can lead to a mixture of anomers.
-
Solution: Use a glycosyl donor with a participating group (e.g., an acetyl group) at the C2 position to favor the formation of the 1,2-trans-glycoside.
-
-
Products of Incomplete Deprotection: If a multi-step synthesis involving protecting groups is used, incomplete deprotection will result in a mixture of partially protected products.
-
Solution: Ensure the deprotection step goes to completion by monitoring the reaction by TLC or HPLC. Optimize the deprotection conditions (reagents, time, and temperature).
-
FAQ 3: How do I choose the right protecting group strategy for my flavonoid?
Regioselective glycosylation of polyhydroxy flavonoids often requires a protecting group strategy to mask the more reactive hydroxyl groups and direct the glycosylation to the desired position.
Key Considerations for Protecting Group Strategy:
-
Orthogonality: Choose protecting groups that can be removed under different conditions without affecting each other. This allows for sequential manipulation of different hydroxyl groups.
-
Stability: The protecting groups must be stable to the glycosylation conditions.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.
-
Impact on Reactivity: The protecting groups can influence the reactivity of the remaining free hydroxyl groups.
Common Protecting Groups for Flavonoids:
-
Benzyl (B1604629) (Bn): Stable under a wide range of conditions and can be removed by hydrogenolysis.
-
Acetyl (Ac): Easily introduced and removed under basic conditions (e.g., Zemplén deacetylation). Acetyl groups at the C2 position of the glycosyl donor act as participating groups, influencing stereoselectivity.[1]
-
Benzoyl (Bz): More stable than acetyl groups and can also act as participating groups.[1]
Quantitative Data on Flavonoid Glycoside Synthesis
The following tables summarize reported yields for the synthesis of various flavonoid glycosides under different reaction conditions. This data can serve as a benchmark for your own experiments.
| Flavonoid | Glycosyl Donor | Method/Catalyst | Solvent | Yield (%) | Reference |
| Quercetin/Isorhamnetin | Acetylated β-D-glucosyl bromide | Koenigs-Knorr (Ag2CO3) | Pyridine | ~70-80 | [Hörhammer et al., 1966] via[2] |
| Quercetin/Isorhamnetin | Acetylated β-D-galactosyl bromide | Koenigs-Knorr (Ag2CO3) | Pyridine | ~55 | [Hörhammer et al., 1966] via[2] |
| Quercetin/Isorhamnetin | Acetylated β-D-rhamnosyl bromide | Koenigs-Knorr (Ag2CO3) | Pyridine | <1 | [Hörhammer et al., 1966] via[2] |
| Polyhydroxyflavonol | Glycosyl halide | Phase-Transfer (BnEt3NBr) | Chloroform/Water | 40-60 | [Demetzos et al., 1990] via[1][2] |
| 5,7,4'-Trihydroxyisoflavone | Acetobromoglucose | Esterification (NaOH) | Acetone | ~65 | [Zemplén and Farkas, 1943] via[1][2] |
| Flavonols | Glycosyl o-hexynylbenzoates | Gold(I) (Ph3PAuOTf) | Dichloromethane (B109758) | 80-95 | [Li et al., 2008a; Yang et al., 2010] via[1] |
| Naringenin (B18129) | Acetobromoglucose | Koenigs-Knorr | - | 80 | [3] |
| Flavonoid Class | Glycosyl Donor Type | Base/Catalyst | Typical Yield Range (%) | Reference |
| Flavonols | Uronates, 2-Acetamides | K2CO3/Na2CO3 | 40-95 | [2] |
| Chalcones | Uronates, 2-Acetamides | K2CO3/Na2CO3 | 20-30 | [2] |
| Synthetic Flavonols | Glucosides/Galactosides | - | 57-77 | [Li et al., 2008b] via[1][2] |
| Synthetic Flavonols | Xylosides/Arabinosides | - | 24-54 | [Li et al., 2008b] via[1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in flavonoid glycoside synthesis.
Protocol 1: Koenigs-Knorr Glycosylation of Naringenin
This protocol describes a general procedure for the glycosylation of naringenin using acetobromoglucose under Koenigs-Knorr conditions, which yielded a monoglucoside in 80%[3].
Materials:
-
Naringenin
-
Acetobromoglucose
-
Silver(I) carbonate (Ag2CO3)
-
Anhydrous quinoline (B57606)
-
Anhydrous benzene (B151609) (or a less toxic alternative like toluene)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) gradient)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve naringenin in anhydrous quinoline and anhydrous benzene.
-
Addition of Reagents: Add silver(I) carbonate to the solution, followed by the portion-wise addition of acetobromoglucose.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts, and wash the pad with dichloromethane.
-
Extraction: Combine the filtrate and washings, and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the protected naringenin glucoside.
-
Deprotection: The acetyl protecting groups can be removed using Zemplén conditions (see Protocol 4).
Protocol 2: Phase-Transfer Catalyzed Glycosylation of a Flavonol
This protocol is a general method for the glycosylation of a polyhydroxyflavonol using a phase-transfer catalyst, which typically yields 40-60% of the flavonol glycoside[1][2].
Materials:
-
Polyhydroxyflavonol (e.g., Quercetin, Kaempferol)
-
Acetobromoglucose
-
Benzyltriethylammonium bromide (phase-transfer catalyst)
-
Potassium hydroxide (KOH) solution (e.g., 10% aqueous)
-
Chloroform
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the flavonol, acetobromoglucose, and benzyltriethylammonium bromide in chloroform.
-
Addition of Base: Add the aqueous KOH solution to the organic phase.
-
Reaction: Stir the two-phase mixture vigorously and heat to reflux for several hours (e.g., 15 hours)[1][2]. Monitor the reaction by TLC.
-
Work-up: After cooling, separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry over anhydrous sodium sulfate.
-
Concentration and Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography.
-
Deprotection: Remove the acetyl groups using Zemplén deprotection (Protocol 4).
Protocol 3: Gold(I)-Catalyzed Glycosylation of a Flavonol
This protocol describes a modern and high-yielding (80-95%) method for the glycosylation of protected flavonols using a gold(I) catalyst[1]. Note that this method requires the synthesis of a specific glycosyl donor, the glycosyl o-alkynylbenzoate.
Materials:
-
Protected Flavonol (e.g., with benzyl groups)
-
Glycosyl o-alkynylbenzoate
-
Triphenylphosphinegold(I) triflimide (Ph3PAuNTf2) or Triphenylphosphinegold(I) triflate (Ph3PAuOTf)
-
Anhydrous dichloromethane
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried flask containing activated molecular sieves, add a solution of the protected flavonol and the glycosyl o-alkynylbenzoate in anhydrous dichloromethane under an inert atmosphere.
-
Catalyst Addition: Add the gold(I) catalyst to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction and filter off the molecular sieves.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the protected flavonoid glycoside.
-
Deprotection: Remove the protecting groups from both the flavonoid and the sugar moiety in subsequent steps.
Protocol 4: Zemplén Deprotection of Acetylated Flavonoid Glycosides
This is a standard and efficient method for removing acetyl protecting groups from the sugar moiety of the synthesized flavonoid glycoside[4].
Materials:
-
Acetylated flavonoid glycoside
-
Anhydrous methanol (B129727)
-
Sodium methoxide (B1231860) (catalytic amount, can be a solution in methanol or freshly prepared from sodium metal)
-
Amberlite IR-120 (H+ form) resin
-
Dichloromethane (for purification)
Procedure:
-
Reaction Setup: Dissolve the acetylated flavonoid glycoside in anhydrous methanol in a round-bottom flask.
-
Deprotection: Add a catalytic amount of sodium methoxide. Stir the solution at room temperature. The reaction is typically fast and can be monitored by TLC.
-
Neutralization: Once the reaction is complete, add Amberlite IR-120 (H+ form) resin to neutralize the sodium methoxide. Stir until the pH is neutral.
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purification: The resulting deprotected flavonoid glycoside can be purified further if necessary, for example, by recrystallization or column chromatography.
Visualizations
General Workflow for Flavonoid Glycoside Synthesis
Caption: A general experimental workflow for the chemical synthesis of flavonoid glycosides.
Troubleshooting Logic for Low Yield in Flavonoid Glycosylation
Caption: A troubleshooting flowchart for diagnosing the cause of low yields in flavonoid glycosylation.
Signaling Pathway: Factors Influencing Glycosylation Outcome
Caption: Key factors influencing the yield and stereoselectivity of flavonoid glycosylation reactions.
References
- 1. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 2. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Flavonoid Analysis in Broccoli
For researchers, scientists, and drug development professionals, the accurate quantification of flavonoids in broccoli is crucial for understanding its potential health benefits. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of key flavonoids, primarily quercetin (B1663063) and kaempferol (B1673270), in broccoli. The information presented is compiled from validated analytical methods to ensure reliability and reproducibility.
Introduction to Flavonoid Analysis in Broccoli
Broccoli (Brassica oleracea var. italica) is a rich source of various bioactive compounds, including flavonoids, which are a class of polyphenolic compounds known for their antioxidant and potential chemopreventive properties. The major flavonols found in broccoli are quercetin and kaempferol, which are typically present as glycosides.[1] Accurate and precise analytical methods are essential for the quantification of these compounds in broccoli and its derived products. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[2]
Experimental Protocols
A validated, simple, accurate, and selective HPLC method for the determination of quercetin and kaempferol in broccoli has been established.[3][4][5][6] The following sections detail the key steps of this methodology.
Sample Preparation and Extraction
-
Sample Preparation: Fresh broccoli heads are selected, and individual florets are separated. To preserve the integrity of the flavonoids, the samples are frozen at -25°C, lyophilized (freeze-dried), and then homogenized into a fine powder.[5]
-
Extraction of Flavonoid Glycosides: A 200 mg portion of the lyophilized broccoli powder is extracted with 8 mL of 62.5% aqueous methanol (B129727).[5]
-
Acid Hydrolysis: To analyze the flavonoid aglycones (quercetin and kaempferol), the glycosidic linkages must be cleaved. This is achieved through acid hydrolysis. The extract is mixed with 2 M hydrochloric acid (HCl) and heated at 90°C for a specified period (e.g., 30 minutes).[5] The optimal conditions for hydrolysis, including HCl concentration, temperature, and time, should be optimized for maximum recovery.[5]
-
Final Sample Preparation: After hydrolysis, the sample is cooled and filtered through a 0.20 µm PTFE syringe filter before injection into the HPLC system.[7]
Chromatographic Conditions
A reversed-phase HPLC system is commonly employed for the separation of flavonoids.[2][4]
-
HPLC System: An Agilent 1100 Series or similar HPLC system equipped with a Diode Array Detector (DAD) is suitable.[7]
-
Column: A reversed-phase C18 column (e.g., Gemini, 5 µm, 150 x 4.6 mm) is used for separation.[5][7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (60:40, v/v) acidified with 0.2% orthophosphoric acid is effective.[5] Alternatively, a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) can be used.[7]
-
Flow Rate: A constant flow rate of 1.0 mL/min is maintained.[5]
-
Column Temperature: The column is typically kept at 25°C.[5]
-
Detection: The flavonoids are detected at a wavelength of 370 nm.[5]
-
Injection Volume: A 20 µL injection volume is standard.[5]
Data Presentation: Performance of a Validated HPLC Method
The following table summarizes the performance characteristics of a validated HPLC method for the analysis of quercetin and kaempferol in broccoli.[3][4][5][8]
| Parameter | Quercetin | Kaempferol |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery (%) | 98.07 - 102.15 | 97.92 - 101.83 |
| Limit of Detection (LOD) (µg/mL) | 0.15 - 0.46 | 0.15 - 0.46 |
| Limit of Quantification (LOQ) (µg/mL) | 0.42 - 2.47 | 0.42 - 2.47 |
This method demonstrates excellent linearity, high recovery rates, and low limits of detection and quantification, making it suitable for the reliable analysis of these key flavonoids in broccoli.[3][4] The method is also selective, with quercetin and kaempferol being well-separated from other compounds in the broccoli matrix.[4][5]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for the HPLC analysis of flavonoids in broccoli.
Caption: Workflow for HPLC analysis of flavonoids in broccoli.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. [PDF] Validation of the Analytical Method for the Determination of Flavonoids in Broccoli | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. agro.icm.edu.pl [agro.icm.edu.pl]
- 6. scite.ai [scite.ai]
- 7. lidsen.com [lidsen.com]
- 8. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Structural Elucidation of Herbacetin Derivatives Using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of herbacetin (B192088) derivatives. It includes detailed experimental protocols, comparative data tables, and visual workflows to aid in the identification and characterization of these valuable flavonoid compounds.
Introduction to Herbacetin and its Derivatives
Herbacetin is a flavonol, a type of flavonoid, known for its presence in various medicinal plants. Its derivatives, typically glycosides where sugar moieties are attached to the core herbacetin structure, exhibit a range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate structural elucidation is paramount to understanding their structure-activity relationships. NMR and MS are the two most powerful analytical techniques for this purpose.
Comparative Analysis of Spectroscopic Data
The following sections present a comparative analysis of NMR and MS data for different herbacetin derivatives. This data is essential for identifying the aglycone structure, the nature and position of sugar substituents, and the overall molecular formula.
Mass Spectrometry (MS) Data Comparison
Tandem mass spectrometry (MS/MS) is a crucial tool for determining the molecular weight and fragmentation patterns of herbacetin glycosides. The fragmentation often involves the sequential loss of sugar moieties and cleavages within the flavonoid skeleton. Below is a comparison of the fragmentation of two different herbacetin glycosides.
Table 1: Comparative ESI-MS/MS Fragmentation Data for Herbacetin Derivatives
| Compound Name | Ion Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside[1] | Negative | 655 | 493 | [M-H - Glucuronic acid]⁻ |
| 301 | [M-H - Glucuronic acid - Glucose]⁻ (Herbacetin aglycone) | |||
| Herbacetin-4′-O-rhamnoside-7-O-glucoside | Negative | 609 | 463 | [M-H - Rhamnose]⁻ |
| 301 | [M-H - Rhamnose - Glucose]⁻ (Herbacetin aglycone) |
Nuclear Magnetic Resonance (NMR) Data Comparison
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides detailed information about the connectivity of atoms, allowing for the unambiguous assignment of the structure, including the position of glycosidic linkages.
Table 2: Comparative ¹H and ¹³C NMR Data for Herbacetin Derivatives (in DMSO-d₆)
| Position | Herbacetin 3-O-β-D-xylopyranoside-8-O-β-D-glucopyranoside[2] (¹³C, ppm) | Herbacetin 3-O-β-D-xylopyranoside-8-O-β-D-glucopyranoside[2] (¹H, ppm, J in Hz) | Rhodiosin (Herbacetin 7-O-α-L-rhamnopyranoside) (¹³C, ppm) | Rhodiosin (Herbacetin 7-O-α-L-rhamnopyranoside) (¹H, ppm, J in Hz) |
| Aglycone | ||||
| 2 | 154.8 | - | 156.4 | - |
| 3 | 132.9 | - | 134.5 | - |
| 4 | 176.5 | - | 177.6 | - |
| 5 | 164.8 | - | 161.4 | 12.55 (s) |
| 6 | 100.9 | 5.66 (s) | 99.8 | 6.40 (s) |
| 7 | 156.8 | - | 164.2 | - |
| 8 | 125.5 | - | 94.6 | 6.81 (s) |
| 9 | 148.5 | - | 157.0 | - |
| 10 | 100.5 | - | 105.6 | - |
| 1' | 121.2 | - | 121.1 | - |
| 2', 6' | 131.0 | 8.21 (d, 8.8) | 130.8 | 8.04 (d, 8.8) |
| 3', 5' | 115.0 | 6.80 (d, 8.8) | 115.9 | 6.90 (d, 8.8) |
| 4' | 159.2 | - | 160.0 | 9.98 (s) |
| Xylose (at C-3) | ||||
| 1'' | 102.5 | 5.56 (brs) | - | - |
| 2'' | 73.1 | 3.16 (m) | - | - |
| 3'' | 75.8 | 3.16 (m) | - | - |
| 4'' | 69.2 | 3.16 (m) | - | - |
| 5'' | 65.4 | 3.16 (m), 3.82 (m) | - | - |
| Glucose (at C-8) | ||||
| 1''' | 104.8 | 5.33 (d, 8.0) | - | - |
| 2''' | 73.2 | 3.16 (m) | - | - |
| 3''' | 76.2 | 3.16 (m) | - | - |
| 4''' | 69.5 | 3.16 (m) | - | - |
| 5''' | 77.0 | 3.16 (m) | - | - |
| 6''' | 60.5 | 3.45 (m), 3.69 (m) | - | - |
| Rhamnose (at C-7) | ||||
| 1'''' | - | - | 101.9 | 5.40 (d, 1.5) |
| 2'''' | - | - | 70.4 | 3.98 (dd, 3.3, 1.5) |
| 3'''' | - | - | 70.6 | 3.58 (dd, 9.4, 3.3) |
| 4'''' | - | - | 71.9 | 3.25 (t, 9.4) |
| 5'''' | - | - | 70.1 | 3.42 (m) |
| 6'''' | - | - | 17.7 | 1.09 (d, 6.2) |
Experimental Protocols
A general workflow for the isolation and structural elucidation of herbacetin derivatives from a plant matrix is outlined below.
I. Extraction and Isolation
-
Plant Material Preparation : Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder.
-
Extraction : Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids, followed by extraction with methanol (B129727) or ethanol (B145695) to obtain a crude flavonoid extract.[3]
-
Fractionation : The crude extract is then subjected to column chromatography over silica (B1680970) gel. Elution is carried out with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, with increasing polarity.[3]
-
Purification : Fractions containing flavonoids, identified by thin-layer chromatography (TLC), are further purified using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
II. Mass Spectrometry Analysis
-
Sample Preparation : Dissolve the purified compound in a suitable solvent (e.g., methanol).
-
Instrumentation : Analyze the sample using an HPLC system coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition : Acquire mass spectra in both positive and negative ion modes. Perform MS/MS experiments on the parent ions of interest to obtain fragmentation patterns.
III. NMR Spectroscopy Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.
-
1D NMR : Acquire ¹H and ¹³C NMR spectra to get an initial overview of the proton and carbon environments.
-
2D NMR : Perform a series of 2D NMR experiments:
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H correlations (proton-proton couplings).
-
HSQC (Heteronuclear Single Quantum Coherence) : To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different structural fragments and determining the glycosylation sites.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which can help in establishing the stereochemistry.
-
Visualizing the Workflow and Structures
The following diagrams, generated using Graphviz, illustrate the key workflows and relationships in the structural elucidation of herbacetin derivatives.
Caption: General workflow for the isolation and structural elucidation of herbacetin derivatives.
Caption: Typical MS/MS fragmentation pathway for a herbacetin diglycoside in negative ion mode.
Conclusion
The combined use of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides a powerful and indispensable toolkit for the complete structural elucidation of herbacetin derivatives. MS and MS/MS experiments offer rapid determination of molecular weight and the sequence of glycosidic units, while a full suite of 1D and 2D NMR experiments allows for the unambiguous assignment of the aglycone structure, the precise location of sugar linkages, and the stereochemistry of the molecule. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.
References
A Comparative Guide to Ornithine Decarboxylase (ODC) Inhibitors: Herbacetin vs. Alternatives in Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antitumor activities of herbacetin (B192088) and other ornithine decarboxylase (ODC) inhibitors, with a focus on supporting experimental data. ODC is a critical rate-limiting enzyme in polyamine biosynthesis, a pathway frequently dysregulated in cancer, making it a key target for therapeutic intervention.[1][2] This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways to facilitate a comprehensive understanding of these inhibitors.
Executive Summary
Herbacetin, a natural flavonoid, has emerged as a potent and non-toxic allosteric inhibitor of ODC with significant antitumor activity.[2][3] This guide compares herbacetin primarily with the well-established catalytic inhibitor α-difluoromethylornithine (DFMO), and also presents data on allicin (B1665233), another natural ODC inhibitor. Experimental evidence from in vitro and in vivo studies on colon cancer models demonstrates that while both herbacetin and DFMO effectively suppress tumor growth, herbacetin may offer a better safety profile, notably lacking the ototoxicity associated with DFMO.[3][4] Allicin, derived from garlic, has shown exceptionally high potency in inhibiting ODC in vitro.[5][6][7]
Comparative Antitumor Efficacy
The antitumor effects of herbacetin, DFMO, and allicin have been evaluated across various preclinical models. The following tables summarize the key quantitative data from these studies.
In Vitro Efficacy
| Inhibitor | Cancer Cell Line | Assay | Results | Reference |
| Herbacetin | HCT116, DLD1, HT29 (Colon) | Cell Doubling Time | Increased doubling time, indicating slowed proliferation. | [3] |
| HCT116, DLD1, HT29 (Colon) | Anchorage-Independent Growth | Significantly inhibited colony formation in soft agar (B569324). | [3][8] | |
| DFMO | HCT116, DLD1, HT29 (Colon) | Cell Doubling Time | Increased doubling time. | [3] |
| HCT116, DLD1, HT29 (Colon) | Anchorage-Independent Growth | Inhibited colony formation. | [3][8] | |
| Allicin | Neuroblastoma Cell Lines | Cell Proliferation | IC50 of 9-19 µM. | [9][10] |
| Allicin | Purified Human ODC | Enzyme Inhibition | IC50 of 11 nM. | [9] |
| DFMO | Purified Human ODC | Enzyme Inhibition | IC50 of 252 µM. | [9] |
In Vivo Efficacy
| Inhibitor | Cancer Model | Dosage & Administration | Key Findings | Reference |
| Herbacetin | HCT116 Xenograft | 0.4 or 2 mg/kg, i.p., 3 times/week for 2 weeks | Over 70% suppression of tumor growth. | [4] |
| HCT116 Xenograft | 100 mg/kg, oral gavage, 5 times/week for 18 days | Significant suppression of tumor growth. | [4] | |
| DFMO | HCT116 Xenograft | 200 mg/kg, i.p., 3 times/week for 2 weeks | Over 70% suppression of tumor growth. | [4] |
| MC-26 Xenograft | 3% in drinking water | 73% reduction in tumor area; 80% reduction in tumor weight. | [7] |
Mechanism of Action and Signaling Pathways
Herbacetin and DFMO inhibit ODC through different mechanisms, leading to distinct downstream effects on cellular signaling pathways.
Herbacetin's Dual Mechanism
Herbacetin acts as an allosteric inhibitor of ODC, binding to a site distinct from the active site, which leads to a conformational change that reduces the enzyme's catalytic activity.[11] Beyond ODC inhibition, herbacetin has also been shown to inactivate the PI3K/Akt signaling pathway, a central regulator of cell survival and apoptosis.[12]
Caption: Herbacetin inhibits ODC and the PI3K/Akt pathway, leading to reduced proliferation and increased apoptosis.
DFMO's Catalytic Inhibition and Downstream Effects
DFMO is an enzyme-activated, irreversible inhibitor that acts on the catalytic site of ODC.[1] Its inhibition of polyamine synthesis has been shown to affect the expression of oncogenes like c-myc.[13]
Caption: DFMO irreversibly inhibits ODC, leading to polyamine depletion and reduced c-myc expression.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data presented in this guide.
ODC Activity Assay (¹⁴CO₂ Release Method)
This assay measures ODC activity by quantifying the release of radiolabeled CO₂ from L-[1-¹⁴C] ornithine.[11]
Caption: Workflow for the ODC activity assay based on the measurement of radiolabeled CO₂.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing EDTA, pyridoxal (B1214274) phosphate, and the cell lysate or purified enzyme.
-
Initiation: Add L-[1-¹⁴C] ornithine to the reaction mixture in a sealed vial containing a filter paper impregnated with sodium hydroxide to capture the released ¹⁴CO₂.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination: Stop the reaction by adding sulfuric or citric acid.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter to determine the amount of ¹⁴CO₂ released, which is proportional to ODC activity.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cancer cells to grow without attachment to a solid surface, a hallmark of malignant transformation.[3][12]
Protocol:
-
Base Layer: A layer of 0.5-0.7% agar in culture medium is prepared in a culture dish and allowed to solidify.
-
Cell Layer: Cells are suspended in a lower concentration of agar (e.g., 0.35%) in culture medium and layered on top of the base layer.
-
Incubation: The plates are incubated at 37°C in a humidified incubator for 2-4 weeks.
-
Colony Staining and Counting: Colonies are stained with a solution like crystal violet and counted using a microscope.[3]
Mouse Xenograft Model for Colon Cancer
This in vivo model is used to evaluate the antitumor efficacy of compounds on human tumors grown in immunocompromised mice.[13]
Protocol:
-
Cell Implantation: Human colon cancer cells (e.g., HCT116) are injected subcutaneously or orthotopically into the flank or cecal wall of immunodeficient mice.[4][13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the test compound (e.g., herbacetin, DFMO) or a vehicle control via intraperitoneal injection or oral gavage for a specified duration.[4]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis.
Conclusion
The available evidence suggests that herbacetin is a highly promising ODC inhibitor for cancer therapy. Its allosteric mechanism of action and favorable safety profile, particularly the absence of ototoxicity observed with DFMO, make it an attractive candidate for further clinical investigation.[2][3] While DFMO remains a benchmark ODC inhibitor, its clinical utility has been hampered by toxicity at high doses.[3] Allicin's remarkable in vitro potency highlights the potential of natural products in ODC inhibitor discovery, although further in vivo studies are needed to validate its therapeutic efficacy.[6][9] This comparative guide underscores the importance of continued research into novel ODC inhibitors like herbacetin to develop more effective and safer cancer treatments.
References
- 1. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 2. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. Herbacetin is a novel allosteric inhibitor of ornithine decarboxylase with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: The Soft Agar Colony Formation Assay [jove.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 2-Deoxy-D-glucose inhibits the antitumor effects of alpha-difluoromethylornithine on the growth of colon cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced growth rate of dimethylhydrazine-induced colon tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 12. Anchorage-independent growth assay or Soft Agar assay [protocols.io]
- 13. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
A Researcher's Guide to the Validation of Analytical Methods for Multiple Flavonol Glycosides in Food
For researchers, scientists, and professionals in drug development, the accurate quantification of flavonol glycosides in food is crucial for understanding their nutritional value, potential health benefits, and ensuring product quality. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Method Performance Comparison
The selection of an analytical method for flavonol glycosides is often a trade-off between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection is a widely used and cost-effective technique. For higher sensitivity and selectivity, especially in complex food matrices, hyphenated mass spectrometry (MS) techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS) are preferred.
Below is a summary of the performance of these methods based on validated studies.
Table 1: Performance of UHPLC-PDA for Flavonol Glycoside Analysis
| Analyte | Linearity (R²) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Precision (RSD, %) | Food Matrix | Reference |
| 12 Flavonol Glycosides | >0.99 | <0.32 | <0.97 | 85.44 - 108.79 | <13.69 (Intra- & Inter-day) | Buckwheat, Black Tea, Wild Parsley | [1][2][3][4] |
| 7 Major Onion Flavonols | - | - | - | - | - | Onions | [5][6] |
Table 2: Performance of HPLC-UV for Flavonol Glycoside Analysis
| Analyte | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD, %) | Food Matrix/Supplement | Reference |
| 9 Phenolics & Flavonoids | >0.999 | - | - | 90.11 - 104.83 | <2.99 (Intra- & Inter-day) | Acanthopanax Leaves | [7] |
| Sutherlandins A-D, Quercetin, Kaempferol, etc. | >0.99 | 0.2 - 4 | 0.2 - 4 | - | - | Sutherlandia frutescens | [8] |
Table 3: Performance of UPLC-MS/MS for Flavonol Glycoside Analysis
| Analyte | Linearity (R²) | LOD (pg) | LOQ (pg) | Recovery (%) | Precision (RSD, %) | Food Matrix | Reference |
| 15 Flavonol Glycosides | - | pg level | pg level | - | <0.26 (Intra-day), <4 (Inter-day) | Tea | [9] |
| 10 Flavonoids | >0.999 | - | - | - | 0.9-15.4 (Intra-day), 1.0-18.3 (Inter-day) | Sanghuangporus | [10] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable results. Below are representative protocols for sample preparation and analysis using the discussed techniques.
Sample Preparation: General Protocol for Plant-Based Foods
A common and effective method for extracting flavonol glycosides from solid food matrices involves the following steps:
-
Homogenization: The food sample (e.g., fruit, vegetable) is freeze-dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: A known weight of the powdered sample is extracted with a suitable solvent. A common solvent system is a mixture of methanol (B129727), water, and an acid (e.g., formic acid or acetic acid) to improve the stability of the flavonol glycosides.[11] The extraction is often facilitated by ultrasonication or overnight shaking.[11][12]
-
Centrifugation and Filtration: The extract is centrifuged to separate the solid residue, and the supernatant is filtered through a membrane filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter before injection into the chromatographic system.[12]
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices, an additional clean-up step using SPE may be necessary to remove interfering compounds.[12]
Analytical Method Protocols
This method is suitable for the simultaneous determination of multiple flavonol glycosides in various food samples.[1][2][3][4]
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents:
-
A: Water with an acidifier (e.g., 0.1% formic acid).
-
B: Acetonitrile (B52724) or methanol with the same acidifier.
-
-
Column Temperature: Maintained at a constant temperature, for example, 55 °C.[5]
-
Detection: PDA detector set at a wavelength of 350 nm or 360 nm for flavonols.[1][2][3][4][5]
A robust and widely accessible method for the quantification of flavonoids.
-
Chromatographic Column: C18 column (e.g., 250 × 4.6 mm, 5 µm).[7]
-
Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.2% formic acid.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detector set at a specific wavelength, such as 320 nm or 370 nm.[7][8]
This technique offers high sensitivity and is ideal for quantifying a wide range of flavonol glycosides, even at low concentrations.[9]
-
Chromatographic Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: Similar to HPLC, a gradient of acidified water and acetonitrile/methanol is used.
-
Mass Spectrometry: A triple quadrupole (QQQ) mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]
This powerful technique is used for both the identification and quantification of known and unknown flavonoid glycosides in complex food matrices.[13][14] It provides high-resolution mass data, which aids in the structural elucidation of compounds.[13][14]
Workflow and Logic Diagrams
To visualize the process of analytical method validation for flavonol glycosides, the following diagrams illustrate the general workflow and the logical relationship between different analytical techniques.
Caption: General workflow for the validation of an analytical method for flavonol glycosides.
Caption: Logical relationship between analytical techniques and their key attributes.
References
- 1. researchgate.net [researchgate.net]
- 2. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection [agris.fao.org]
- 3. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection | Semantic Scholar [semanticscholar.org]
- 4. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Rapid UHPLC-PDA Method for the Simultaneous Quantification of Flavonol Contents in Onions (Allium cepa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Interglycosidic Linkages in Flavonoid Diglycosides
For researchers, scientists, and drug development professionals, the precise structural elucidation of flavonoid diglycosides is paramount for understanding their bioactivity and metabolism. A critical aspect of this characterization is the definitive confirmation of the interglycosidic linkage between the two sugar moieties. This guide provides an objective comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols.
Introduction
Flavonoid diglycosides are a diverse class of natural products where two sugar units are attached to a flavonoid aglycone. The nature of the linkage between these sugars (e.g., 1→2, 1→4, 1→6) significantly influences the molecule's three-dimensional structure and, consequently, its biological properties. Determining this linkage can be challenging due to the isomeric nature of these compounds. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), enzymatic hydrolysis, and chemical derivatization methods in assigning the correct interglycosidic bond.
Comparison of Analytical Techniques
A summary of the most common techniques for determining the interglycosidic linkage in flavonoid diglycosides is presented below, highlighting their principles, strengths, and limitations.
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity. | Provides unambiguous structural determination. 2D NMR (HMBC, NOESY) directly observes correlations between atoms across the glycosidic bond. | Requires relatively large amounts of pure sample. Data acquisition and interpretation can be complex and time-consuming. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to identify and quantify molecules. Tandem MS (MS/MS) provides structural information through fragmentation analysis. | High sensitivity, requiring minimal sample amounts. Can be coupled with liquid chromatography (LC-MS) for analysis of complex mixtures. Fragmentation patterns can be indicative of linkage type. | Fragmentation can sometimes be ambiguous and may not differentiate all isomers. Often requires derivatization (e.g., permethylation) to enhance spectral differences between isomers. |
| Enzymatic Hydrolysis | Utilizes enzymes with specific glycosidase activity to selectively cleave glycosidic bonds. | Can provide information on the type of sugar and anomeric configuration. Relatively simple and cost-effective. | Requires specific enzymes that may not be commercially available for all linkage types. The presence of multiple glycosidic linkages can complicate interpretation. |
| Chemical Methods | Involves chemical derivatization (e.g., methylation analysis) followed by hydrolysis, reduction, and acetylation, with final analysis by GC-MS. | A well-established and reliable method. Provides definitive evidence of the linkage position. | A destructive and labor-intensive multi-step process. Requires expertise in chemical synthesis and derivatization. |
Data Presentation: Comparative Analysis of a Model Flavonoid Diglycoside
To illustrate the application of these techniques, let's consider a hypothetical flavonoid diglycoside, such as a rutinoside (rhamnosyl-(1→6)-glucoside) vs. a neohesperidoside (rhamnosyl-(1→2)-glucoside) derivative of quercetin.
Table 1: Key NMR Data for Interglycosidic Linkage Determination
| NMR Experiment | Quercetin-3-O-rutinoside (1→6 linkage) | Quercetin-3-O-neohesperidoside (1→2 linkage) | Interpretation |
| HMBC | Correlation between Rha H-1" and Glc C-6' | Correlation between Rha H-1" and Glc C-2' | The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows a long-range coupling between the anomeric proton of the terminal sugar and a carbon of the inner sugar, directly indicating the linkage position.[1][2][3][4] |
| NOESY | Spatial correlation between Rha H-1" and Glc H-6' protons | Spatial correlation between Rha H-1" and Glc H-2' proton | The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space proximity of protons, confirming the linkage identified by HMBC.[1] |
| ¹³C Chemical Shifts | Glc C-6' is downfield shifted (~67-69 ppm) due to glycosylation | Glc C-2' is downfield shifted (~79-82 ppm) due to glycosylation | Glycosylation at a specific carbon position causes a characteristic downfield shift in its ¹³C NMR signal. |
Table 2: Diagnostic Fragment Ions in Mass Spectrometry for Linkage Differentiation
| Ionization/Fragmentation Method | Rutinoside (1→6 linkage) | Neohesperidoside (1→2 linkage) | Interpretation |
| ESI-MS/MS (Negative Ion Mode) | Predominant loss of the terminal rhamnose residue (Y-type ions). | Characterized by additional product ions resulting from cross-ring cleavage of the inner glucose. | The negative ion mode in electrospray ionization (ESI) mass spectrometry can provide a clear differentiation between rutinoside and neohesperidoside residues for all aglycone types.[5] |
| Linked-Scan Mass Spectra of Permethylated Derivatives | Presence of Y-type fragment ions created after rearrangement and elimination of the internal sugar residue. | Y-type fragment ions are observed after glycosidic bond cleavage with oxygen retention on the sugar at the reducing end. | Permethylation enhances the differences in fragmentation behavior between isomers, making mass spectrometry a more powerful tool for linkage determination.[6][7] |
Experimental Protocols
NMR Spectroscopy for Linkage Determination
Objective: To unambiguously determine the interglycosidic linkage using 2D NMR experiments.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified flavonoid diglycoside in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
1D NMR Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra to identify all proton and carbon signals of the sugar moieties.
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. Focus on correlations between the anomeric proton of the terminal sugar and the carbons of the inner sugar.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. Look for correlations between the anomeric proton of the terminal sugar and protons on the inner sugar near the glycosidic bond.
-
-
Data Analysis: Analyze the cross-peaks in the HMBC and NOESY spectra to identify the carbon of the inner sugar that is linked to the anomeric carbon of the terminal sugar.
Mass Spectrometry with Permethylation
Objective: To differentiate interglycosidic linkages based on fragmentation patterns of permethylated derivatives.
Methodology:
-
Permethylation:
-
Dissolve the flavonoid diglycoside in dry DMSO.
-
Add powdered sodium hydroxide (B78521) and methyl iodide (or a less toxic methylating agent like dimethyl carbonate[8]).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and extract the permethylated product.
-
-
Mass Spectrometry Analysis:
-
Introduce the permethylated sample into the mass spectrometer via direct infusion or LC-MS.
-
Acquire full scan mass spectra to determine the molecular weight of the derivatized compound.
-
Perform tandem MS (MS/MS) on the molecular ion.
-
Analyze the fragmentation pattern, looking for diagnostic ions that are characteristic of specific linkages.[6][7]
-
Enzymatic Hydrolysis
Objective: To selectively cleave glycosidic bonds to aid in structural elucidation.
Methodology:
-
Enzyme Selection: Choose a glycosidase with known specificity (e.g., α-L-rhamnosidase to cleave terminal rhamnose).
-
Hydrolysis Reaction:
-
Dissolve the flavonoid diglycoside in a suitable buffer at the optimal pH for the enzyme.
-
Add the enzyme and incubate at its optimal temperature.
-
Monitor the reaction over time using TLC or LC-MS.
-
-
Analysis of Products:
-
Identify the products of the hydrolysis (aglycone, monosaccharides, and remaining glycoside fragments) by comparison with authentic standards using techniques like LC-MS or GC-MS.
-
The nature of the released sugars and the resistance of certain bonds to specific enzymes can provide clues about the linkage.[9][10]
-
Visualization of Workflows and Logical Relationships
Caption: Experimental workflow for NMR-based interglycosidic linkage determination.
References
- 1. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differentiation of interglycosidic linkages in permethylated flavonoid glycosides from linked-scan mass spectra (B/E) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
The global search for effective antiviral agents against coronaviruses has highlighted the therapeutic promise of natural flavonoids. Among these, herbacetin (B192088), a flavonol found in various medicinal plants, and its derivatives have emerged as significant candidates due to their inhibitory effects on key viral replication mechanisms. This guide provides a comprehensive comparison of the anti-coronavirus activity of different herbacetin-related flavonoids, supported by experimental data, detailed methodologies, and mechanistic insights.
Comparative Analysis of Inhibitory Activity
The primary target for herbacetin and its derivatives in coronaviruses is the 3C-like protease (3CLpro), a crucial enzyme for viral replication. The inhibitory efficacy of these compounds has been evaluated against 3CLpro from different coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2. The following table summarizes the available quantitative data on their half-maximal inhibitory concentrations (IC50).
| Compound | Virus Target | IC50 (µM) | Reference |
| Herbacetin | SARS-CoV 3CLpro | 33.17 | [1][2] |
| MERS-CoV 3CLpro | 40.59 | ||
| SARS-CoV-2 3CLpro | 53.90 | [3][4] | |
| Rhoifolin | SARS-CoV 3CLpro | 27.45 | [1][2] |
| Pectolinarin | SARS-CoV 3CLpro | 37.78 | [1][2] |
| SARS-CoV-2 3CLpro | 51.64 | [3][4] | |
| Isobavachalcone | MERS-CoV 3CLpro | 35.85 | |
| Quercetin 3-β-d-glucoside | MERS-CoV 3CLpro | 37.03 | |
| Helichrysetin | MERS-CoV 3CLpro | 67.04 | |
| Baicalin | SARS-CoV-2 3CLpro | 34.71 | [3][4] |
Experimental Protocols
The evaluation of the anti-coronavirus activity of herbacetin derivatives predominantly relies on in vitro enzymatic assays. The following is a detailed protocol for the Förster Resonance Energy Transfer (FRET)-based 3CLpro inhibition assay, a commonly used method.
FRET-based 3CLpro Inhibition Assay
This assay measures the enzymatic activity of 3CLpro by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Purified recombinant 3CLpro (from SARS-CoV, MERS-CoV, or SARS-CoV-2)
-
FRET-based substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris pH 7.5)
-
Test compounds (herbacetin derivatives) dissolved in DMSO
-
96-well black plates
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.
-
Enzyme and Compound Incubation: In each well of the 96-well plate, add a specific concentration of the 3CLpro enzyme to the assay buffer. Then, add the diluted test compounds to the wells. A control with DMSO instead of the compound is also prepared. Incubate the plate for a predetermined time (e.g., 1 hour) at a specific temperature (e.g., 37°C) to allow the compounds to bind to the enzyme.
-
Substrate Addition and Reaction Initiation: Add the FRET substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore and quencher in the FRET substrate (e.g., excitation at 340 nm and emission at 490 nm for the Edans/Dabcyl pair).[2] Measurements are typically taken at regular intervals for a set period.
-
Data Analysis: The rate of the enzymatic reaction is determined from the initial linear portion of the fluorescence curve. The percentage of inhibition for each compound concentration is calculated relative to the control (DMSO). The IC50 value, the concentration of the compound that inhibits 50% of the 3CLpro activity, is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Signaling Pathways
Beyond direct enzymatic inhibition, flavonoids like herbacetin can exert their antiviral effects by modulating host cellular pathways.
One identified mechanism involves the depletion of cellular polyamines, which are essential for viral replication.[5][6] By reducing the availability of these crucial molecules, herbacetin can create an intracellular environment that is less conducive to viral propagation.
Furthermore, in the context of viral-induced lung injury, herbacetin has been shown to mitigate the activation of the TGF-β/Smad3 signaling pathway.[7] This pathway is implicated in the development of pulmonary fibrosis following severe respiratory viral infections. By inhibiting this pathway, herbacetin may help to reduce the long-term pathological consequences of coronavirus infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of SARS-CoV 3CL protease by flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids with inhibitory activity against SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While specific disposal protocols for every novel or specialized compound may not be readily available, a risk-based approach grounded in established laboratory safety principles can guide the process. This document provides a comprehensive, step-by-step procedure for the proper disposal of Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside, a flavonoid glycoside.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to conduct a thorough risk assessment. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol is based on general guidelines for the disposal of laboratory chemical waste and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) policies.
Step 1: Waste Identification and Classification
Treat this compound as chemical waste. Do not dispose of it in the regular trash or down the drain. While some flavonoid glycosides are considered to have low volatility, their ecological impact when released into aquatic systems is not fully understood.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent accidental chemical reactions.
-
Solid Waste: Collect any solid this compound, along with any contaminated materials such as weighing paper, spatulas, or contaminated PPE (gloves, etc.), in a designated solid chemical waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid chemical waste container. Be mindful of the solvent used and segregate halogenated and non-halogenated solvent waste streams if required by your institution.
Step 3: Waste Container Selection and Labeling
-
Container Type: Use a container that is compatible with the chemical waste. For solids, a securely sealed plastic bag or a wide-mouthed plastic or glass jar is suitable. For liquids, use a sealable container, preferably the original solvent bottle if empty and clean, or a designated waste solvent container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or as per your institution's guidelines) and list the full chemical name: "this compound." If in solution, also indicate the solvent and approximate concentration.
Step 4: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure that the storage area is secure, well-ventilated, and away from incompatible chemicals.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
Provide the EHS office with all the necessary information about the waste, including the chemical name and any other components in the waste stream.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general laboratory procedures for handling and disposing of chemical waste are governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States. The key principle is the "cradle-to-grave" management of hazardous waste, which holds the generator responsible for the waste from its creation to its final disposal.
Data Presentation
As no quantitative data for the disposal of this specific compound is available, the following table summarizes the general characteristics of hazardous waste as defined by the EPA's Resource Conservation and Recovery Act (RCRA). This information is crucial for the initial assessment of any chemical waste stream.
| Hazardous Waste Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction, or oxidizers. | Ethanol, Acetone, Sodium Nitrate |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5. | Hydrochloric Acid, Sodium Hydroxide |
| Reactivity | Substances that are unstable under normal conditions, may react with water, or can generate toxic gases. | Sodium Metal, Potassium Cyanide |
| Toxicity | Harmful or fatal when ingested or absorbed. | Mercury, Lead, Cadmium |
Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of laboratory chemical waste.
Caption: Decision-making process for chemical waste disposal in the absence of a specific SDS.
Comprehensive Safety and Handling Guide for Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside
For Research Use Only. Not for use in humans or animals.
This document provides essential safety and logistical information for handling Herbacetin 3-O-glucopyranoside-8-O-glucuronopyranoside in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general properties of flavonoid glycosides and standard laboratory safety protocols. A conservative approach to handling is strongly recommended.
Hazard Identification and Precautionary Measures
This compound is a flavonoid glycoside isolated from Malope trifida Cav.[1] While specific toxicity data is unavailable, related compounds such as Herbacetin have been studied for their biological activities, including anti-inflammatory and anticancer properties.[2] Due to the lack of specific hazard information, it is prudent to treat this compound as potentially hazardous upon acute exposure and with unknown long-term effects.
Primary Routes of Exposure:
-
Inhalation of aerosolized powder
-
Skin contact
-
Eye contact
-
Ingestion
General Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Purpose | Standard |
| Eye and Face Protection | Chemical safety goggles | Protects eyes from dust and splashes | ANSI Z87.1 compliant |
| Face shield (in addition to goggles) | Required when there is a significant splash hazard | ANSI Z87.1 compliant | |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Check manufacturer's chemical resistance guide. | ASTM D6319 |
| Double-gloving | Recommended when handling concentrated solutions or for prolonged procedures. | N/A | |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. | N/A |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a splash risk. | N/A | |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling the powder outside of a ventilated enclosure to prevent inhalation. | NIOSH-approved |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. | ASTM F2413 |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Operational Plan:
-
Engineering Controls: All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Weighing: Use a microbalance within a ventilated enclosure. Handle with care to avoid creating dust.
-
Solution Preparation: Prepare solutions by slowly adding the solid to the solvent to prevent splashing. For stock solutions, storage at -20°C for one month or -80°C for six months is recommended, protected from light.[3][4]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage Plan:
-
Short-term Storage (Solutions): Store at -20°C for up to one month, protected from light.[3][4]
-
Long-term Storage (Solutions): Store at -80°C for up to six months, protected from light.[3][4]
-
Solid Compound: Store at -20°C.[5]
-
Container: Keep the container tightly sealed to prevent contamination and degradation.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Solutions | Collect in a sealed, labeled container for liquid hazardous waste. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste stream. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, with integrated safety checkpoints.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
